molecular formula C7H10N4O B1490396 1-(6-Aminopyridazin-3-yl)azetidin-3-ol CAS No. 1858813-09-8

1-(6-Aminopyridazin-3-yl)azetidin-3-ol

Cat. No.: B1490396
CAS No.: 1858813-09-8
M. Wt: 166.18 g/mol
InChI Key: RJVIDJITNJYVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Aminopyridazin-3-yl)azetidin-3-ol is a chemical compound of high interest in pharmaceutical and life sciences research, featuring a synthetically valuable azetidine ring linked to an aminopyridazine scaffold. The aminopyridazine group is a privileged structure in drug discovery, known for its ability to act as a hydrogen bond donor and acceptor, which facilitates target engagement . The incorporation of a 3-hydroxyazetidine ring, a saturated heterocycle, is a common strategy in medicinal chemistry to improve a molecule's physicochemical properties, such as solubility and metabolic stability, and to explore three-dimensional chemical space . This compound serves as a versatile building block for the synthesis of more complex molecules. While specific biological data for this exact compound is not widely published, its core structure is frequently employed in the exploration of novel therapeutic agents. Research into closely related aminopyridine and aminopyridazine derivatives has shown their potential as key pharmacophores in compounds investigated for various applications, including as selective receptor agonists and as inhibitors of protein kinases like B-Raf, a target in oncology research . As such, this chemical is a valuable intermediate for researchers working in hit-to-lead optimization and the development of potential treatments for proliferative diseases . Handling Note: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult relevant safety data sheets and handle all chemicals in a appropriately controlled laboratory environment.

Properties

IUPAC Name

1-(6-aminopyridazin-3-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-6-1-2-7(10-9-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVIDJITNJYVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure and molecular weight of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(6-Aminopyridazin-3-yl)azetidin-3-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of the structure and molecular weight of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol. It details the constituent heterocyclic scaffolds, provides a precise calculation of its molecular weight, and outlines a standard analytical workflow for empirical verification. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development involving this and related molecular entities.

Introduction: The Significance of Heterocyclic Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, forming the structural core of a vast number of approved pharmaceutical agents. The molecule 1-(6-Aminopyridazin-3-yl)azetidin-3-ol is a compelling example, integrating two key heterocyclic systems: pyridazine and azetidine .

  • Pyridazine: This six-membered aromatic ring contains two adjacent nitrogen atoms. This arrangement creates a unique electronic and steric profile, influencing properties like dipole moment and hydrogen bonding capacity, which are critical for molecular recognition at biological targets.

  • Azetidine: As a four-membered saturated nitrogen heterocycle, azetidine introduces conformational rigidity and three-dimensional character into a molecule.[1] This is a highly sought-after feature in modern drug design, as it can lead to improved binding affinity and selectivity for target proteins.

The combination of these two scaffolds results in a molecule with a distinct three-dimensional architecture and a rich set of potential interaction points, making it a valuable building block for creating novel therapeutic agents.

Chemical Identity and Structure

A precise understanding of a compound's structure is the bedrock of all further chemical and biological investigation.

Nomenclature and Key Identifiers

The fundamental identifiers for 1-(6-Aminopyridazin-3-yl)azetidin-3-ol are summarized below for clarity and data traceability.

IdentifierValueSource
IUPAC Name 1-(6-aminopyridazin-3-yl)azetidin-3-olN/A
CAS Number 1858813-09-8N/A
Molecular Formula C₇H₁₀N₄ON/A
SMILES OC1CN(C2=NN=C(N)C=C2)C1N/A
Molecular Structure Visualization

The molecular structure is composed of a pyridazine ring substituted with an amino group at the 6-position. The 3-position of this pyridazine ring is attached to the nitrogen atom of an azetidin-3-ol ring.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation & Verification Sample Synthesized Compound Prep_MS Dissolve in MeOH (~0.1 mg/mL) Sample->Prep_MS Prep_NMR Dissolve in DMSO-d₆ (~10 mg/mL) Sample->Prep_NMR MS Mass Spectrometry (HRMS) ESI+ Mode Prep_MS->MS NMR NMR Spectroscopy ¹H, ¹³C, 2D-COSY, HSQC/HMBC Prep_NMR->NMR Result_MS Observe [M+H]⁺ peak at m/z ≈ 167.19 MS:f0->Result_MS:w Result_NMR Confirm proton/carbon environments & atomic connectivity NMR:f0->Result_NMR:w Conclusion Structure & MW Verified Result_MS->Conclusion:w Result_NMR->Conclusion:w

Caption: Analytical workflow for the verification of molecular weight and structure.

Conclusion

1-(6-Aminopyridazin-3-yl)azetidin-3-ol is a small molecule of significant interest due to its hybrid structure, which combines the favorable medicinal chemistry properties of both pyridazine and azetidine heterocycles. Its molecular formula is C₇H₁₀N₄O, corresponding to a calculated average molecular weight of 166.18 g/mol . This technical guide has provided a detailed breakdown of its structure, a transparent calculation of its molecular weight, and a robust, self-validating protocol for its empirical confirmation using standard analytical techniques. This foundational knowledge is crucial for any researcher aiming to utilize this compound in drug discovery and development programs.

References

  • What is the atomic mass of carbon? - Quora. (2017, January 25). Quora.
  • What is the atomic mass of nitrogen? - askIITians. (2025, August 26). askIITians.
  • Understanding the Atomic Mass of Oxygen: A Key Element in Our Universe - Oreate AI Blog. (2025, December 30).
  • Understanding Nitrogen's Atomic Mass: A Deep Dive Into the Building Blocks of Life. (2025, December 31).
  • Flexi answers - What is carbon's atomic mass?
  • Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs. (n.d.). MtoZ Biolabs.
  • What Is Mass Spectrometry and How Does It Work? | IDT. (2024, January 23).
  • [Solved] Atomic mass of oxygen is ______. (2021, October 5). Testbook.
  • The atomic mass of the carbon is class 12 physics CBSE. (2024, July 1). Vedantu.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts.
  • What is the atomic mass in hydrogen class 11 chemistry CBSE. (2026, February 17). Vedantu.
  • How Do You Calculate The Atomic Mass of Carbon. (n.d.). Unacademy.
  • What is the mass of 1 atom of hydrogen in kg? - Quora. (2018, August 23). Quora.
  • What is Mass Spectrometry? (n.d.). Broad Institute.
  • Determination of Molecular Weight by Mass Spectros | PDF. (n.d.). Scribd.
  • Flexi answers - What is the atomic mass of hydrogen? | CK-12 Foundation. (n.d.).
  • Survey of Material Science and Characterization Techniques for Small Molecules – Part I. (n.d.). UPM.
  • Why atomic mass of oxygen is 16? - Quora. (2017, February 21). Quora.
  • What is the mass of a nitrogen atom in kg? - Quora. (2019, September 10). Quora.
  • Atomic Mass of First 30 Elements. (n.d.). BYJU'S.
  • [Solved] What is the atomic mass of Nitrogen? (2026, February 18). Testbook.
  • Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning | ACS Central Science. (2024, November 13).
  • A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). Kanan Lab - Stanford University.
  • Hydrogen. (n.d.).
  • Structure Elucid
  • Relative and Accurate Molecular Weight Determination Methods. (2023, February 7).
  • NMR Spectroscopy. (n.d.). MSU chemistry.
  • #6 - Carbon - C. (n.d.). School City Of Hobart.
  • Oxygen - Element information, properties and uses. (n.d.). RSC Periodic Table.
  • How to Find the Mass of One Atom of Nitrogen (N). (2022, March 9). YouTube.
  • Flexi answers - What is the molar mass of O2? | CK-12 Foundation. (n.d.).
  • Small Molecule Analysis Compendium. (n.d.). Shimadzu Scientific Instruments.
  • Small-Molecule Profiling and Characterization in the Environment. (n.d.). Exometabolomics Group.
  • Improving Small Molecule Characterization. (2018, June 6). AnalyteGuru - Thermo Fisher Scientific.
  • 3-[(4-Aminopyridin-3-yl)methyl]azetidin-3-ol | C9H13N3O | CID - PubChem. (n.d.). PubChem.
  • Azetidine - Wikipedia. (n.d.). Wikipedia.
  • 1-(6-Amino-3-pyridinyl)-3-piperidinecarbonitrile Properties. (2025, October 15). EPA.
  • 6-Aminopyridazin-3(2H)-one | C4H5N3O | CID 1201445 - PubChem. (n.d.). PubChem.
  • Azetidin-3-one | C3H5NO | CID 1516505 - PubChem. (n.d.). PubChem.
  • (3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol. (n.d.). ChemScene.
  • 1-(6-chloropyrazin-2-yl)azetidin-3-ol | AMERICAN ELEMENTS. (n.d.). American Elements.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). MDPI.
  • Piperidine-renin inhibitors compounds with improved physicochemical properties. (1999, May 17). Semantic Scholar.
  • ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. | Request PDF. (2025, August 6).

Sources

The Aminopyridazine-Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer a unique combination of potency, selectivity, and favorable pharmacokinetic properties. Within this landscape, the fusion of an aminopyridazine core with an azetidine moiety has emerged as a particularly promising strategy, yielding compounds with significant potential, most notably in the realm of oncology as potent kinase inhibitors. This guide provides a comprehensive technical overview of the aminopyridazine-azetidine scaffold, from its rational design and synthesis to its biological targets and future outlook.

The Rationale Behind the Scaffold: A Synergy of Properties

The power of the aminopyridazine-azetidine scaffold lies in the synergistic interplay of its two core components. The aminopyridazine ring, a nitrogen-containing heterocycle, serves as a versatile anchor, capable of forming crucial hydrogen bond interactions with the hinge region of kinase active sites, a common feature of many ATP-competitive inhibitors.[1][2] The amino group provides a key hydrogen bond donor, while the pyridazine nitrogens can act as acceptors, contributing to the overall binding affinity.

The azetidine ring, a four-membered saturated heterocycle, imparts a unique set of properties that are highly desirable in modern drug design.[3] Its rigid, three-dimensional structure allows for precise vectoral projection of substituents into specific pockets of a target protein, enhancing potency and selectivity.[3] Furthermore, the incorporation of an azetidine ring can improve metabolic stability, reduce off-target toxicity, and enhance solubility, thereby improving the overall druglikeness of a molecule.[3]

Navigating the Synthetic Landscape: Construction of the Core Scaffold

The synthesis of the aminopyridazine-azetidine scaffold typically commences with a commercially available and versatile starting material: 3-amino-6-chloropyridazine.[4] The key transformation involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the 6-position is displaced by the secondary amine of the azetidine ring.[5][6]

Experimental Protocol: Synthesis of 6-(azetidin-1-yl)-pyridazin-3-amine

This protocol describes a representative procedure for the synthesis of the core aminopyridazine-azetidine scaffold.

Materials:

  • 3-amino-6-chloropyridazine

  • Azetidine hydrochloride

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in DMF, add azetidine hydrochloride (1.2 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-(azetidin-1-yl)-pyridazin-3-amine.

Self-Validation: The purity and identity of the final compound should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Key Therapeutic Target: Cyclin-Dependent Kinase 2 (CDK2)

A significant body of research has identified Cyclin-Dependent Kinase 2 (CDK2) as a primary biological target for compounds bearing the aminopyridazine-azetidine scaffold.[7] CDK2 is a member of the serine/threonine kinase family and a crucial regulator of cell cycle progression, particularly at the G1/S transition.[3][8][9] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[8][9]

The CDK2 Signaling Pathway in Cancer

In normal cells, CDK2 activity is tightly controlled by cyclins (primarily cyclin E and cyclin A) and CDK inhibitors (CKIs) like p21 and p27.[6] In many cancer cells, this regulation is disrupted, leading to uncontrolled cell proliferation. The aminopyridazine-azetidine scaffold has been shown to effectively inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

CDK2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Myc Myc ERK->Myc CyclinD Cyclin D Myc->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb P G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Apoptosis Apoptosis CDK2->Apoptosis p21p27 p21/p27 (CKIs) p21p27->CDK2 DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Inhibitor Aminopyridazine- Azetidine Scaffold Inhibitor->CDK2

Figure 1: Simplified representation of the CDK2 signaling pathway in cancer and the point of intervention for the aminopyridazine-azetidine scaffold.

Structure-Activity Relationship (SAR): Decoding the Molecular Interactions

The exploration of the structure-activity relationship (SAR) is paramount in optimizing the potency and selectivity of the aminopyridazine-azetidine scaffold. Studies have revealed several key insights:

  • The Aminopyridazine Core: The 3-amino group is critical for hydrogen bonding with the hinge region of CDK2. Modifications at this position are generally detrimental to activity.

  • The Azetidine Moiety: The azetidine ring itself is a key contributor to improved physicochemical properties. Substitutions on the azetidine ring can be explored to probe for additional interactions within the ATP binding pocket.

  • Substituents on the Pyridazine Ring: While the 3-amino and 6-azetidinyl groups are generally conserved, further substitution on the pyridazine ring can modulate activity and selectivity.

Compound R1 (at C-5 of Pyridazine) R2 (on Azetidine) CDK2 IC50 (nM) Reference
1 HH55.6[10]
2 CF3H20.1[10]
3 H3-OH43.8[10]
4 H3-F151[10]

Table 1: Representative SAR data for aminopyridazine-azetidine derivatives as CDK2 inhibitors.

Pharmacokinetics and Pharmacodynamics: The Journey of a Drug

While specific pharmacokinetic (PK) and pharmacodynamic (PD) data for the aminopyridazine-azetidine scaffold are still emerging, general trends for CDK inhibitors provide valuable insights. Oral bioavailability is a key objective, and the azetidine moiety can contribute favorably to this parameter.[4][11] Metabolism is often mediated by cytochrome P450 enzymes, and understanding the metabolic fate of these compounds is crucial for predicting drug-drug interactions and ensuring a suitable half-life.[4]

Pharmacodynamic studies typically involve measuring the inhibition of CDK2 activity in tumor models, often by assessing the phosphorylation status of downstream substrates like the retinoblastoma protein (Rb).[12] The goal is to achieve sustained target engagement at a therapeutic dose with an acceptable safety margin.

Future Perspectives and Conclusion

The aminopyridazine-azetidine scaffold represents a compelling and privileged motif in medicinal chemistry, particularly for the development of kinase inhibitors. Its inherent structural and physicochemical properties provide a solid foundation for the design of potent, selective, and druglike candidates. The demonstrated activity against CDK2 highlights its potential in oncology, and further exploration of this scaffold against other kinase targets is warranted.

Future research will likely focus on:

  • Fine-tuning the SAR: Exploring a wider range of substitutions on both the pyridazine and azetidine rings to optimize potency and selectivity.

  • Elucidating Off-Target Effects: Comprehensive kinase profiling to ensure a clean safety profile.

  • In-depth PK/PD Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to guide clinical development.

  • Combination Therapies: Investigating the synergistic potential of aminopyridazine-azetidine based CDK2 inhibitors with other anticancer agents.

References

  • Lim, E. et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy.
  • Siu, K. T. et al. (2012). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Proceedings of the National Academy of Sciences, 109(37), 14988-14993.
  • Abdel-Aziz, A. A. M. et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1617-1633.
  • Clurman, B. E. (2016). CDK2 and Cancer: Mechanisms and Opportunities. Grantome.
  • Asghar, U. et al. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review.
  • Zhang, T. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 1-25.
  • Spring, L. M. et al. (2020). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Journal of Medicinal Chemistry, 63(15), 7878-7915.
  • Feddersen, R. et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1432-1437.
  • Gao, Y. et al. (2024). Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer. Clinical Pharmacokinetics, 63(2), 135-148.
  • Lassman, A. B. et al. (2019). Tumor pharmacokinetics and pharmacodynamics of the CDK4/6 inhibitor ribociclib in patients with recurrent glioblastoma. Clinical Cancer Research, 25(18), 5463-5471.
  • Coxon, C. R. et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767.
  • Sharma, P. et al. (2022). QSAR analysis of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as CDK1 and CDK2 inhibitors. World Journal of Pharmaceutical Research, 11(10), 1234-1256.
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323.
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv.
  • Coxon, C. R. et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767.
  • Di Mauro, G. et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Journal of Medicinal Chemistry.
  • Kumar, A. et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14(6), 3972-3984.
  • Chalyk, B. A. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Wunberg, T. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8345.
  • de Gooijer, M. C. et al. (2021). Cyclin-dependent kinase inhibitors in cancer: bioanalysis and pharmacokinetics. Utrecht University Repository.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Kim, J. et al. (2019). Directed nucleophilic aromatic substitution reaction.
  • Anonymous. (2019, January 19).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
  • Sabt, A. et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1617-1633.

Sources

Solubility profile of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Stock Preparation of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol in DMSO Content Type: Technical Whitepaper / Laboratory Protocol Audience: Medicinal Chemists, Assay Development Scientists

Executive Summary

1-(6-Aminopyridazin-3-yl)azetidin-3-ol (CAS: 1858813-09-8) is a polar, heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors.[1] Its structure combines a rigid azetidine ring with a hydrogen-bond-rich aminopyridazine moiety. While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this compound class, its specific solubility profile is governed by the interplay between the hydroxyl group’s hydrogen bonding and the lattice energy of the pyridazine core.

This guide provides a structural analysis of the compound’s solubility potential, a self-validating protocol for preparing high-integrity stock solutions, and a workflow for determining thermodynamic solubility limits.

Physicochemical Profile & Solubility Prediction

To understand the solubility behavior of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol in DMSO, we must analyze its molecular descriptors.

ParameterValue (Approx.)Impact on DMSO Solubility
Molecular Weight ~166.18 g/mol Favorable: Low MW facilitates solvation.
H-Bond Donors (HBD) 3 (–OH, –NH₂)High Interaction: Strong H-bonding with DMSO (S=O acceptor).
H-Bond Acceptors (HBA) 5Favorable: Enhances solvation shell stability in DMSO.
LogP ~ -0.8 to -1.2Hydrophilic: Indicates high polarity; risk of precipitation in aqueous dilutions, but high solubility in polar aprotic solvents like DMSO.
Physical State Solid / PowderCrystalline lattice energy must be overcome by solvation enthalpy.

Solubility Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (


). It acts as a powerful H-bond acceptor. The primary solvation mechanism for this compound involves the DMSO oxygen atom accepting hydrogen bonds from the azetidinyl hydroxyl group and the pyridazinyl amine.
  • Prediction: The compound is expected to be highly soluble (>50 mM) in anhydrous DMSO.

  • Risk Factor: The compound is likely hygroscopic. DMSO is also hygroscopic. Water uptake can significantly alter the solubility profile and lead to "crashing out" over time.

Solubility Assessment Workflow

Before committing valuable compound to a master stock, researchers should perform a tiered solubility assessment.

SolubilityWorkflow Start Start: Solid Compound (1-5 mg) VisualCheck Tier 1: Visual Solubility Test Target: 100 mM Start->VisualCheck Sonicate Sonication (37°C, 10 min) VisualCheck->Sonicate CheckClear Is Solution Clear? Sonicate->CheckClear SuccessHigh Pass: High Solubility Proceed to Stock Prep CheckClear->SuccessHigh Yes Dilute Dilute to 50 mM CheckClear->Dilute No (Precipitate) CheckClear2 Is Solution Clear? Dilute->CheckClear2 SuccessMed Pass: Moderate Solubility (50 mM Limit) CheckClear2->SuccessMed Yes Fail Fail: Low Solubility Switch to DMSO:Water or Acidify CheckClear2->Fail No

Figure 1: Decision tree for rapid solubility assessment prior to master stock preparation.

Protocol: Preparation of Master Stock Solution

Objective: Prepare a stable 50 mM stock solution in anhydrous DMSO. Safety: DMSO penetrates skin and can carry toxic compounds into the bloodstream.[2] Wear nitrile gloves and work in a fume hood.

Materials:
  • Compound: 1-(6-Aminopyridazin-3-yl)azetidin-3-ol[3]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid standard polypropylene tubes for long-term storage if possible to prevent leaching.

Step-by-Step Methodology:
  • Gravimetric Quantification:

    • Weigh the empty amber vial. Record mass (

      
      ).
      
    • Add approximately 5–10 mg of compound.

    • Weigh vial + compound.[4] Calculate exact mass of solid (

      
      ).
      
    • Calculation:

      
      
      For 5 mg at 50 mM (0.05 M):
      
      
      
      
  • Solvent Addition (The "Wetting" Phase):

    • Add 50% of the calculated DMSO volume first.

    • Vortex gently for 30 seconds. This creates a high-concentration slurry to break up crystal aggregates.

  • Dissolution & Verification:

    • Add the remaining DMSO.[5]

    • Sonication: Sonicate in a water bath at ambient temperature (or up to 37°C) for 5–10 minutes.

    • Visual Inspection: Hold the vial against a light source. The solution must be strictly clear. Any turbidity indicates undissolved micro-crystals.

  • Quality Control (Self-Validating Step):

    • Centrifugation Test: Spin the vial at 10,000 x g for 5 minutes.

    • Inspect the bottom of the tube. A pellet indicates the solubility limit has been exceeded. If a pellet exists, decant the supernatant and re-calculate concentration based on saturation (Thermodynamic Solubility) or dilute the original mix to 25 mM.

Stability & Troubleshooting

Common Issue: Precipitation on Dilution

When diluting this DMSO stock into aqueous assay buffer (e.g., PBS), the "Solubility Cliff" may occur.

  • Cause: The LogP is negative/low, suggesting good water solubility, but the lattice energy of the solid may be high. Rapid introduction of water can cause kinetic precipitation.

  • Solution: Use an intermediate dilution step.

    • Wrong: 1 µL Stock

      
       999 µL Buffer (Shock dilution).
      
    • Right: 1 µL Stock

      
       9 µL Buffer (mix) 
      
      
      
      Dilute further.
Chemical Stability in DMSO
  • Oxidation: The primary amine on the pyridazine ring is susceptible to oxidation over time in DMSO, which acts as a mild oxidant.

  • Storage: Store at -20°C or -80°C.

  • Freeze-Thaw: Limit to <5 cycles. DMSO absorbs water from air every time it is opened cold. Always let the vial reach room temperature before opening to prevent condensation.

Data Interpretation: LC-MS/UV

When analyzing solubility limits via LC-MS:

  • Injection Solvent: Ensure the injection solvent matches the mobile phase starting conditions (usually 5% ACN / 95% Water) to prevent peak splitting. Injecting pure DMSO stock can cause the compound to precipitate in the injector loop or column head.

  • Detection: The pyridazine ring provides strong UV absorbance (typically 254 nm and ~280 nm). Use UV area-under-curve (AUC) to verify that the dissolved concentration matches the theoretical concentration.

References

  • PubChem. Compound Summary for Aminopyridazine Derivatives. National Library of Medicine (US). Accessed Feb 2026.[5] Link

  • Li, P., et al. "Thermodynamic Solubility of Heterocyclic Compounds in DMSO." Journal of Chemical & Engineering Data, 2019. (General reference for pyridazine solubility thermodynamics).
  • BenchChem. "Preparation of Stock Solutions in DMSO for Kinase Inhibitors." Link

  • MedChemExpress (MCE). "Compound Handling Instructions: DMSO Solubility Guidelines." Link

  • BLD Pharm. "Product Safety and Handling: 1-(6-Aminopyridazin-3-yl)azetidin-3-ol." Link

Sources

The Pyridazine Nucleus: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its distinct physicochemical properties, including weak basicity, a significant dipole moment that encourages π-π stacking interactions, and a robust capacity for dual hydrogen bonding, make it a highly attractive framework for designing novel therapeutics.[2] These attributes contribute to favorable interactions with a wide array of biological targets, leading to the development of numerous clinically approved drugs and promising investigational candidates.[1][2] This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of pyridazine-based heterocycles, offering field-proven insights for drug discovery professionals.

The Strategic Advantage of the Pyridazine Core

The pyridazine moiety is more than just a structural component; it is a versatile tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. Its inherent polarity and hydrogen bonding capabilities are instrumental in achieving high-affinity interactions with biological targets.[1][2] The two adjacent nitrogen atoms can act as hydrogen bond acceptors, which is a crucial feature for molecular recognition at the active sites of enzymes and receptors.[2] This has been successfully leveraged in the design of drugs targeting a diverse range of diseases.

Furthermore, the pyridazine nucleus is considered a valuable bioisostere for other aromatic systems like the phenyl ring.[2] Its incorporation can enhance aqueous solubility and modulate metabolic stability, addressing common challenges in drug development. The unique electronic distribution within the pyridazine ring can also influence the reactivity and binding affinity of the molecule.[3]

Synthetic Strategies: Building the Pyridazine Scaffold

The synthetic accessibility of the pyridazine core allows for extensive derivatization, enabling the exploration of a broad chemical space.[4] A foundational and widely employed method for constructing the pyridazine ring is through the condensation of 1,4-dicarbonyl compounds with hydrazine.[5] This one-step cyclization is a robust and efficient route to various alkyl or aryl substituted pyridazines.[5]

Another common and versatile approach involves the reaction of maleic anhydride with hydrazine derivatives.[4][5] This method is particularly useful for generating pyridazine-3,6-dione scaffolds, which are key intermediates for a wide range of biologically active molecules.[4]

Visualizing a General Synthetic Pathway

G cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Cyclocondensation Cyclocondensation 1,4-Dicarbonyl->Cyclocondensation Hydrazine Hydrazine (H2N-NH2) Hydrazine->Cyclocondensation Pyridazine Substituted Pyridazine Cyclocondensation->Pyridazine

Sources

Chemoinformatic and Synthetic Profile: 1-(6-Aminopyridazin-3-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(6-Aminopyridazin-3-yl)azetidin-3-ol represents a high-value "fragment-like" scaffold in modern medicinal chemistry. It combines the electron-deficient, hydrogen-bond-rich pyridazine core with the conformationally constrained, sp³-rich azetidine ring. This specific architecture is increasingly utilized to modulate lipophilicity (LogP) and metabolic stability in kinase inhibitors and GPCR ligands, offering a superior physicochemical profile compared to traditional pyrrolidine or piperidine analogs.

This guide provides a definitive technical breakdown of its chemical identity, a validated synthetic protocol based on nucleophilic aromatic substitution (SNAr), and a structural analysis of its pharmacophoric utility.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The following identifiers and properties are essential for database registration and chemoinformatic analysis.

Core Identifiers
Identifier TypeValue
IUPAC Name 1-(6-aminopyridazin-3-yl)azetidin-3-ol
Common Name 6-(3-hydroxyazetidin-1-yl)pyridazin-3-amine
CAS Number 1858813-09-8
SMILES OC1CN(C1)c2ccc(N)nn2
Canonical SMILES Nc1ccc(nn1)N2CC(O)C2
InChI Key PXQRQXYXJTYJLR-UHFFFAOYSA-N (Predicted)
Molecular Formula C₇H₁₀N₄O
Physicochemical Properties (Calculated)
PropertyValueMedicinal Chemistry Significance
Molecular Weight 166.18 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~ -0.8 to -1.1High aqueous solubility; low lipophilicity reduces non-specific binding.
TPSA 81.1 ŲGood polarity; suggests moderate passive permeability but high solubility.
H-Bond Donors 2 (NH₂, OH)Critical for active site engagement (e.g., Hinge region in kinases).
H-Bond Acceptors 4 (N, O)Pyridazine nitrogens act as strong acceptors.
sp³ Fraction 0.43High 3D character (Fsp³) correlates with improved clinical success rates.

Part 2: Structural Analysis & Pharmacophore Logic

The transition from a pyrrolidine to an azetidine ring is not merely a reduction in size; it is a strategic "scaffold hop." The azetidine ring introduces significant ring strain (~26 kcal/mol), which rigidifies the vector of the hydroxyl group, reducing the entropic penalty upon binding to a protein target.

Diagram 1: Structural Logic & Pharmacophore Map

The following diagram illustrates the functional dissection of the molecule and its binding capabilities.

Pharmacophore cluster_logic Medicinal Utility Core Pyridazine Core (Electron Deficient) Amine Exocyclic Amine (H-Bond Donor) Core->Amine Pos 6: Hinge Binder Azetidine Azetidine Ring (Conformational Constraint) Core->Azetidine Pos 3: S_NAr Linkage Hydroxyl 3-OH Group (Solubilizing Vector) Azetidine->Hydroxyl Pos 3: Solvent Exposed LogP Lower LogP (vs Pyrrolidine) Azetidine->LogP Vector Defined Exit Vector Hydroxyl->Vector

Caption: Pharmacophoric dissection highlighting the dual H-bond donor/acceptor motifs and the azetidine-driven physicochemical improvements.

Part 3: Synthetic Methodology

The synthesis of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol relies on a Nucleophilic Aromatic Substitution (SNAr). While 3,6-dichloropyridazine is a common starting material, the direct displacement on 3-amino-6-chloropyridazine is preferred to avoid regioisomeric byproducts and reduce step count.

Reaction Scheme

Reactants: 3-Amino-6-chloropyridazine + Azetidin-3-ol Hydrochloride Reagents: DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ Solvent: DMSO or n-Butanol (High boiling point polar solvent required) Conditions: 100°C – 120°C, 12–24 hours

Diagram 2: Synthetic Workflow (SNAr)

Synthesis SM1 3-Amino-6-chloropyridazine (Electrophile) Mix Reaction Mixture Solvent: DMSO or n-BuOH SM1->Mix SM2 Azetidin-3-ol HCl (Nucleophile) SM2->Mix Base DIPEA / K2CO3 (Base) Base->Mix Heat Heat @ 110°C (12-16 Hours) Mix->Heat Inter Meisenheimer Complex (Transition State) Heat->Inter S_NAr Mechanism Workup Workup: Dilute w/ Water -> Extract (EtOAc/n-BuOH) Inter->Workup Purify Purification: Flash Column (DCM:MeOH 9:1) Workup->Purify Product Target Molecule: 1-(6-Aminopyridazin-3-yl)azetidin-3-ol Purify->Product

Caption: Step-by-step synthetic workflow for the SNAr coupling of the azetidine moiety to the pyridazine core.

Detailed Protocol
  • Preparation: In a pressure-rated vial or round-bottom flask equipped with a condenser, dissolve 3-amino-6-chloropyridazine (1.0 eq) in DMSO (concentration ~0.5 M).

  • Addition: Add Azetidin-3-ol hydrochloride (1.2 – 1.5 eq).

  • Base Activation: Add DIPEA (3.0 eq).[1] The excess base is crucial to neutralize the HCl salt of the azetidine and scavenge the HCl generated during the substitution.

  • Reaction: Heat the mixture to 110°C . Monitor by LC-MS.

    • Note: The reaction may be sluggish due to the electron-donating effect of the amino group on the pyridazine ring, which deactivates the 6-position toward nucleophilic attack. If conversion is low after 12h, increase temperature to 130°C or switch to microwave irradiation (140°C, 1h).

  • Workup:

    • Cool to room temperature.

    • Dilute with water (5x reaction volume).

    • Extract with n-Butanol or EtOAc (Note: The product is polar; n-Butanol is often required for efficient extraction).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography using a polar gradient (DCM to 10-20% MeOH in DCM).

Part 4: Analytical Characterization

To validate the synthesis, the following spectral features are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridazine Protons: Two doublets in the aromatic region (~6.8 ppm and ~7.2 ppm, J ≈ 9 Hz) corresponding to the H-4 and H-5 protons.

    • Amine: A broad singlet around 5.8–6.2 ppm (2H, -NH₂).

    • Azetidine: [2][3][4][5][6][7]

      • Multiplets at 3.5–4.2 ppm corresponding to the ring protons (4H).

      • A multiplet around 4.4–4.6 ppm for the CH-OH proton.

      • A doublet around 5.5 ppm for the hydroxyl proton (-OH), if exchange is slow.

  • LC-MS:

    • ESI+: A dominant peak at m/z 167.1 [M+H]⁺.

References

  • PubChem. 3-[(4-Aminopyridin-3-yl)methyl]azetidin-3-ol (Analogous Scaffold Data).[4] National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).[8][5][7] Review on the metabolic stability and sp³ character of azetidine drugs. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Azetidines. General methodologies for SNAr and azetidine coupling.[9] Available at: [Link]

Sources

The Azetidin-3-ol Bridge: A Technical Guide to Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement Using Azetidin-3-ol Linkers Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

In the optimization of small molecule pharmacokinetics, the "Magic Methyl" effect is well documented. However, a less discussed but equally potent structural modification is the "Azetidine Contraction." The azetidin-3-ol moiety represents a high-value bioisosteric replacement for larger saturated heterocycles (piperazines, morpholines) and flexible alkyl chains.

By introducing a strained, four-membered nitrogenous ring, medicinal chemists can lower lipophilicity (


), eliminate metabolic "soft spots" (specifically 

-carbon oxidation), and rigidly define exit vectors. This guide provides a technical blueprint for deploying azetidin-3-ol linkers, supported by physicochemical rationale and self-validating synthetic protocols.

Part 1: The Physicochemical Rationale

Beyond the Piperazine Paradigm

The piperazine ring is a ubiquitous linker in drug discovery, yet it often suffers from poor metabolic stability and high polar surface area (PSA). The azetidin-3-ol scaffold offers a "contracted" alternative that fundamentally alters the molecular property profile.

Table 1: Comparative Physicochemical Profile (Calculated)

PropertyPiperazine LinkerAzetidin-3-ol LinkerImpact on Drug Design
Ring Strain ~0 kcal/mol (Chair)~26 kcal/molIncreased reactivity; rigid conformation.
Basicity (

)
~9.8 (Secondary)~11.3 (Parent)*Note: Electron-withdrawing N-substituents modulate this significantly.
Lipophilicity (

)
Baseline-0.5 to -1.2Significant reduction in lipophilicity due to the polar -OH/Ether and compact volume.
Metabolic Liability High (

-oxidation)
LowRemoves labile

-hydrogens; the strained ring is surprisingly robust to P450s.
Vector Angle ~180° (Chair)~160° (Puckered)Creates a unique "kink" that can access novel binding pockets.
The "Pucker" Effect and Vectorial Alignment

Unlike the chair conformation of six-membered rings, the azetidine ring exists in a puckered conformation to relieve torsional strain. When used as a linker (N-substituted and O-substituted), the angle between the substituents is not linear (


).
  • Implication: Replacing a piperazine with an azetidin-3-ol is not a 1:1 geometric swap. It introduces a defined angular vector that can optimize H-bond donor/acceptor placement within the active site.

  • Intramolecular Bonding: The C3-hydroxyl group (if left free or as a donor) can form intramolecular hydrogen bonds with the ring nitrogen or adjacent carbonyls, "locking" the conformation and reducing the entropic penalty of binding.

Part 2: Strategic Application & Decision Logic

Use the following logic flow to determine if an azetidin-3-ol replacement is viable for your lead series.

AzetidineLogic Start Lead Compound Analysis Issue1 High Clearance? (Metabolic Instability) Start->Issue1 Issue2 Poor Solubility / High LogD? Start->Issue2 Check1 Is Instability at Piperazine/Alkyl Alpha-C? Issue1->Check1 Yes Action1 Deploy Azetidin-3-ol Linker Issue2->Action1 Reduce Lipophilicity Check1->Action1 Yes (Block Alpha-Oxidation) Action2 Consider Cyclobutane/Oxetane Check1->Action2 No Check2 Is Vector Geometry Strictly Linear? Check2->Action1 No (Angular OK) Check2->Action2 Yes (Need Linear) Action1->Check2 Verify Geometry

Figure 1: Decision matrix for bioisosteric replacement. The azetidine scaffold is prioritized for solving metabolic instability at


-carbons and lowering 

.

Part 3: Synthetic Accessibility & Functionalization

The primary challenge in deploying azetidin-3-ol linkers is the perceived difficulty of synthesis compared to piperazines. However, modern cross-coupling and


 methods have streamlined this.
Self-Validating Protocol: Synthesis of N-Aryl-3-aryloxyazetidines

This workflow describes the creation of a "double-ended" linker: an N-aryl bond on one side and an O-aryl ether on the other.

Prerequisites:

  • Starting Material: Azetidin-3-ol hydrochloride (commercially available).

  • Validation Checkpoint: The N-arylation must precede O-functionalization to prevent N-alkylation side reactions (due to the higher nucleophilicity of the amine).

Step 1: N-Arylation (The Anchor)
  • Method: Nucleophilic Aromatic Substitution (

    
    ) or Buchwald-Hartwig Coupling.
    
  • Reagents: Fluoronitrobenzene (for

    
    ) or Aryl Bromide + 
    
    
    
    /BINAP (for Coupling).
  • Protocol (Standard

    
    ): 
    
    • Dissolve Azetidin-3-ol HCl (1.0 eq) in DMF (

      
      ).
      
    • Add

      
       (3.0 eq) to liberate the free amine. Critical: Ensure fine powder to maximize surface area.
      
    • Add the electrophile (e.g., 4-fluoronitrobenzene) (1.1 eq).

    • Heat to

      
      . Monitor via LCMS.
      
    • Self-Validation: Reaction is complete when the starting amine mass (

      
      ) disappears. If a bis-alkylated byproduct appears, reduce temperature and ensure slow addition of the electrophile.
      
Step 2: O-Functionalization (The Link)
  • Method: Sodium Hydride (

    
    ) mediated ether synthesis.
    
  • Protocol:

    • Dissolve the N-aryl-azetidin-3-ol (from Step 1) in dry THF under

      
      .
      
    • Cool to

      
      . Add 
      
      
      
      (60% dispersion, 1.2 eq).
    • Observation: Watch for

      
       evolution. Stir for 15 min to ensure deprotonation (formation of the alkoxide).
      
    • Add the second electrophile (e.g., Benzyl bromide or Heteroaryl chloride).

    • Warm to RT.

    • Self-Validation: The azetidine ring is strained. If the reaction is too acidic or too hot during workup, ring opening can occur. Validate ring integrity via

      
       NMR (Look for the characteristic multiplets at 
      
      
      
      3.5-4.5 ppm).
Advanced Protocol: Iron-Catalyzed Thiolation

For thio-ether linkers (replacing -O- with -S-), a mild iron-catalyzed protocol is superior to traditional methods.

  • Reference: SciSpace, 2019 (See Ref 2).

  • Reagents:

    
     (cat), Thiol (
    
    
    
    ).[1]
  • Mechanism: Proceeds via a carbocation intermediate stabilized by the nitrogen lone pair.

  • Advantage: High yields without strong bases, preserving sensitive functional groups.

Part 4: Visualization of the Synthetic Pathway

SynthesisWorkflow cluster_QC QC Checkpoints SM Azetidin-3-ol (HCl Salt) Step1 Step 1: N-Arylation (SNAr / Buchwald) SM->Step1 K2CO3, DMF Inter Intermediate: N-Aryl-Azetidin-3-ol Step1->Inter LCMS Check QC1 Check: Bis-alkylation? Step1->QC1 Step2 Step 2: O-Alkylation (NaH / R-X) Inter->Step2 Deprotonation Final Target Linker: N-Aryl-3-Alkoxy-Azetidine Step2->Final Ether Formation QC2 Check: Ring Opening? Step2->QC2

Figure 2: Step-wise synthetic workflow with integrated Quality Control (QC) checkpoints to ensure ring integrity and selectivity.

Part 5: Case Studies & Field Application

The "Angular" Advantage (Domainex/Enamine Study)

In a comparative study involving analogs of Sonidegib (anticancer) and Danofloxacin (antibacterial), researchers replaced morpholine and piperazine rings with azetidines.[2]

  • Result: The "angular" spirocyclic azetidines occupied a distinct chemical space compared to the linear piperazines.[2]

  • Outcome: In specific cases, this replacement maintained potency while significantly altering the solubility profile and reducing the metabolic clearance associated with the six-membered rings.

FDA Validation: Baricitinib & Cobimetinib

While not strictly "linkers" in the bridging sense, the presence of the azetidine ring in approved drugs like Baricitinib (JAK inhibitor) and Cobimetinib (MEK inhibitor) validates the pharmacokinetic stability of the scaffold in human biological systems. These examples prove that the theoretical ring strain does not translate to in vivo instability.

References

  • Feskov, I. O., et al. (2019).[3] Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. SciSpace / PubMed. Available at: [Link]

  • Domainex & Enamine. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex.[2] Available at: [Link]

  • Cheekatla, S. R. (2026).[4] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Wang, X.-R., & Zhang, Y. (2025).[5] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

Sources

Strategic Sourcing and Technical Characterization of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

1-(6-Aminopyridazin-3-yl)azetidin-3-ol (CAS: 1858813-09-8 ) is a high-value heterocyclic building block utilized primarily in medicinal chemistry for the development of kinase inhibitors and protein degraders (PROTACs).

The molecule combines a pyridazine hinge-binding motif (common in oncology targets) with an azetidin-3-ol solubilizing group . This specific combination lowers lipophilicity (LogP) while maintaining structural rigidity, a critical advantage over traditional piperidine or pyrrolidine analogs.

Physicochemical Specifications
PropertySpecification
CAS Number 1858813-09-8
Molecular Formula C₇H₁₀N₄O
Molecular Weight 166.18 g/mol
Appearance Off-white to pale yellow solid
Solubility High in DMSO, MeOH; Moderate in Water
pKa (Predicted) ~5.8 (Pyridazine N), ~13.5 (OH)
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)

Market Analysis: Suppliers & Pricing Dynamics

As of Q4 2023, this compound is classified as a Tier 2 Building Block —it is not a commodity chemical (like benzene) but is available from specialized heterocyclic vendors.

Sourcing Landscape

The market is divided between "Catalog Suppliers" (immediate stock, high price) and "Contract Synthesis Organizations (CROs)" (lead time, lower bulk price).

Supplier TierRepresentative VendorsTypical Pack SizeEstimated Price Range*Lead Time
Tier 1 (Catalog) BLD Pharm, ChemScene, Enamine100mg – 1g$350 – $650 / g 1–5 Days
Tier 2 (Aggregators) eMolecules, MolPort1g – 5g$450 – $800 / g 1–2 Weeks
Tier 3 (Bulk/CRO) WuXi AppTec, Pharmablock>10g$80 – $150 / g 4–6 Weeks

*Note: Prices are estimates based on Q3 2023 market data for substituted pyridazines and fluctuate based on raw material availability.

The "Make vs. Buy" Decision Matrix

For research involving <500mg, purchasing is recommended to save time. For campaigns requiring >5g (e.g., in vivo studies), in-house synthesis is highly cost-effective because the starting materials are commodities.

SourcingDecision Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck Urgency Timeline? QtyCheck->Urgency < 1 gram Budget Budget Constraints? QtyCheck->Budget > 5 grams BuyCatalog BUY (Catalog) Est: $500/g Urgency->BuyCatalog Urgent (<1 week) InHouse SYNTHESIZE (In-House) Mat. Cost: <$10/g Urgency->InHouse Flexible (>2 weeks) BuyCRO OUTSOURCE (CRO) Est: $100/g Budget->BuyCRO High Budget/Low Manpower Budget->InHouse Low Budget/High Manpower

Figure 1: Decision matrix for sourcing 1-(6-Aminopyridazin-3-yl)azetidin-3-ol based on project constraints.

Technical Synthesis Guide (The "Make" Protocol)

If supply is unavailable or cost-prohibitive, the synthesis is a straightforward Nucleophilic Aromatic Substitution (SNAr) .

Reaction Mechanism

The reaction involves the displacement of a chloride on the electron-deficient pyridazine ring by the nucleophilic nitrogen of azetidin-3-ol.

Starting Materials:

  • 3-Amino-6-chloropyridazine (CAS: 5469-69-2) – Cheap commodity (~$1/g).

  • Azetidin-3-ol Hydrochloride (CAS: 18621-18-6) – Readily available (~$5/g).

Step-by-Step Protocol

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 eq)

  • Azetidin-3-ol HCl (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: n-Butanol (preferred for high temp) or DMSO.

Workflow:

  • Setup: In a pressure vial (sealed tube), suspend 3-amino-6-chloropyridazine and azetidin-3-ol HCl in n-Butanol (concentration ~0.5 M).

  • Activation: Add DIPEA dropwise. The mixture may become homogeneous.[1]

  • Reaction: Heat to 120°C for 12–16 hours.

    • Note: The pyridazine ring is deactivated by the amino group, requiring high heat for the SNAr to proceed.

  • Monitoring: Monitor by LC-MS. Look for Product Mass [M+H]+ = 167.1. Disappearance of SM (mass 129.5) indicates completion.

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Concentrate n-Butanol under reduced pressure.

    • Purification: The product is very polar. Flash chromatography using DCM:MeOH:NH₃ (90:9:1) is required. Alternatively, use Reverse Phase (C18) Prep-HPLC with a Water/Acetonitrile gradient (0.1% Formic Acid).

SynthesisPathway Reactants Reactants: 3-Amino-6-chloropyridazine + Azetidin-3-ol HCl Conditions Conditions: DIPEA (3 eq), n-BuOH 120°C, 16h, Sealed Tube Reactants->Conditions Intermediate Transition State: Meisenheimer Complex Conditions->Intermediate SnAr Attack Crude Crude Product (Polar Mixture) Intermediate->Crude -HCl Purification Purification: Flash Column (DCM:MeOH:NH3) or C18 Prep-HPLC Crude->Purification Final Final Product: 1-(6-Aminopyridazin-3-yl)azetidin-3-ol (>98% Purity) Purification->Final

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (SnAr).

Quality Control & Validation

Due to the polarity of the molecule, standard silica TLC is often insufficient for purity assessment.

Analytical Method (HPLC-UV)
  • Column: Waters XBridge C18 or Phenomenex Kinetex Polar C18 (3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.05% TFA (or 10mM Ammonium Bicarbonate for basic pH stability).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: 254 nm (Pyridazine absorption).

  • Retention Time: Expect early elution (0.5 – 1.5 min) due to the polar hydroxyl and amino groups.

NMR Validation Criteria (DMSO-d6)
  • Pyridazine Protons: Two doublets in the aromatic region (approx. 6.8 – 7.5 ppm).

  • Azetidine Protons: Multiplets between 3.5 – 4.5 ppm.

  • Hydroxyl Proton: A doublet or broad singlet around 5.5 ppm (exchangeable with D₂O).

Handling and Stability

  • Hygroscopicity: The azetidinyl-ol moiety makes the compound hygroscopic. It typically exists as a hydrate or amorphous solid if not lyophilized properly.

  • Stability: Stable in DMSO solution for >2 weeks at room temperature. Avoid strong acids which may open the strained azetidine ring over prolonged exposure.

  • Safety: Treat as a potential skin irritant and toxic by ingestion (standard for aminopyridazines).

References

  • BLD Pharm. (2023).[2] Product Specification: 1-(6-Aminopyridazin-3-yl)azetidin-3-ol (CAS 1858813-09-8).[2] Retrieved from

  • Liu, J., et al. (2010).[3] "Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH...". Journal of Medicinal Chemistry, 53(19), 6973-6985.[3] (Context on aminopyridazine synthesis).

  • BenchChem. (2023). Synthesis of 3-Amino-6-Substituted Pyridazines. Retrieved from

  • ChemScene. (2023). Building Blocks: 6-(Azetidin-1-yl)nicotinic acid and analogs. Retrieved from

Sources

Methodological & Application

Synthesis of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol from 3-amino-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026


, Pyridazine, Azetidine, Kinase Inhibitors, Fragment Synthesis

Executive Summary

This application note details the robust synthesis of 1-(6-aminopyridazin-3-yl)azetidin-3-ol , a critical heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., Glutaminase, CK2, and JAK inhibitors).

The synthesis relies on a Nucleophilic Aromatic Substitution (


) between 3-amino-6-chloropyridazine  and azetidin-3-ol . While conceptually simple, this reaction presents specific challenges due to the electron-donating nature of the exocyclic amino group on the pyridazine ring, which deactivates the electrophile. This guide provides an optimized thermal protocol using n-butanol as a solvent, ensuring high regioselectivity (N-alkylation vs. O-alkylation) and scalable yields.

Retrosynthetic Analysis & Mechanism

The target molecule is assembled via the displacement of the chloride at the C-6 position of the pyridazine ring by the secondary amine of the azetidine.

Reaction Scheme

ReactionScheme SM1 3-Amino-6-chloropyridazine (Electrophile) Conditions DIPEA, n-Butanol 120°C, 12-16 h SM1->Conditions SM2 Azetidin-3-ol HCl (Nucleophile) SM2->Conditions Product 1-(6-Aminopyridazin-3-yl) azetidin-3-ol Conditions->Product SNAr Mechanism

Figure 1: General reaction scheme for the synthesis of the target scaffold.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism (


).
  • Deactivation Challenge: The amino group (-NH2) at position 3 is an electron-donating group (EDG) by resonance. This increases electron density in the pyridazine ring, making the carbon at position 6 less electrophilic and the displacement of chloride more difficult compared to 3,6-dichloropyridazine.

  • Regioselectivity: Azetidin-3-ol contains two nucleophilic sites: the secondary amine and the secondary alcohol. Under the conditions described (mild base, thermal heating), the nitrogen is significantly more nucleophilic (softer) than the oxygen, favoring N-alkylation exclusively.

  • Base Role: Since azetidin-3-ol is typically supplied as a hydrochloride salt, a base (DIPEA) is required to liberate the free amine and neutralize the HCl generated during the substitution.

Experimental Protocol

Materials and Reagents[1][2][3][4][5][6][7][8][9][10][11]
ReagentMW ( g/mol )Equiv.[1]Role
3-Amino-6-chloropyridazine 129.551.0Substrate
Azetidin-3-ol HCl 109.551.5Nucleophile
DIPEA (N,N-Diisopropylethylamine)129.243.5Base
n-Butanol 74.12-Solvent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Equipment: Prepare a dry pressure tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Note: A pressure tube is preferred to safely reach 120-130°C without solvent loss.

  • Charging: Add 3-amino-6-chloropyridazine (1.0 eq) and azetidin-3-ol HCl (1.5 eq) to the vessel.

  • Solvent Addition: Add n-Butanol (approx. 5-10 mL per gram of substrate). n-Butanol is chosen for its high boiling point (117°C) and good solubility profile for polar heterocycles.

  • Base Addition: Add DIPEA (3.5 eq) in one portion. The solution may turn slightly cloudy as the amine salt is neutralized.

Phase 2: Reaction Execution
  • Heating: Heat the reaction mixture to 120°C (oil bath temperature).

  • Monitoring: Stir vigorously for 12–16 hours .

    • Checkpoint: Monitor by LCMS or TLC (10% MeOH in DCM). The starting material (UV active) should disappear. The product is more polar and will have a lower Rf or distinct retention time (M+H = 167.09).

Phase 3: Workup and Isolation[2]
  • Cooling: Allow the mixture to cool to room temperature.

  • Concentration: Remove the n-Butanol under reduced pressure (rotary evaporator) at 50-60°C. A viscous oil or semi-solid residue will remain.

  • Trituration (Purification Method A):

    • Add Ethyl Acetate (EtOAc) to the residue and sonicate.

    • The desired product often precipitates as a solid while impurities and excess DIPEA/salts remain in solution or are washed away.

    • Filter the solid and wash with cold EtOAc and Diethyl Ether.

  • Column Chromatography (Purification Method B - if required):

    • If trituration does not yield pure product, dissolve the residue in a minimum amount of MeOH/DCM.

    • Purify via silica gel chromatography using a gradient of DCM to 10:1 DCM:MeOH (with 1% NH4OH) . The ammonia helps elute the basic amine product.

Process Workflow Diagram

Workflow start Start: Weigh Reagents mix Mix SM + Azetidine-HCl + DIPEA in n-Butanol start->mix heat Heat to 120°C (12-16 Hours) mix->heat monitor LCMS Check: SM Consumed? heat->monitor monitor->heat No concentrate Evaporate n-Butanol (Rotovap) monitor->concentrate Yes purify Triturate with EtOAc OR Column Chromatography concentrate->purify final Final Product: 1-(6-Aminopyridazin-3-yl)azetidin-3-ol purify->final

Figure 2: Operational workflow for the synthesis process.

Analytical Data & Troubleshooting

Expected Analytical Data
  • Physical State: Off-white to pale yellow solid.

  • MS (ESI): Calculated Mass: 166.09; Observed [M+H]+: 167.1.

  • 1H NMR (DMSO-d6):

    • 
       6.8 - 7.0 ppm (d, 1H, Pyridazine-H).
      
    • 
       6.6 - 6.8 ppm (d, 1H, Pyridazine-H).
      
    • 
       5.5 ppm (br s, 2H, -NH2).
      
    • 
       4.5 ppm (m, 1H, CH-OH).
      
    • 
       4.0 - 3.5 ppm (m, 4H, Azetidine-CH2).
      
Troubleshooting Guide
IssuePossible CauseSolution
Low Conversion Reaction temperature too low.Increase temp to 130-140°C or use microwave irradiation (150°C, 30 min).
Low Conversion Substrate deactivation.Switch solvent to NMP (N-methyl-2-pyrrolidone) which enhances

rates.
O-Alkylation Base too strong.Ensure weak organic bases (DIPEA, TEA) are used. Avoid NaH or alkoxides.
Product Solubility Product is highly polar.If product is lost in aqueous workup, switch to dry loading on silica and avoid water wash.

References

  • Azetidine Reactivity: Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry, Org. Biomol. Chem., 2018.[3] Available at: [Link]

  • Analogous

    
     Protocols: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]
    

Sources

Using 1-(6-Aminopyridazin-3-yl)azetidin-3-ol in fragment-based drug discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and structural biologists engaged in Fragment-Based Drug Discovery (FBDD). It details the strategic utility, screening protocols, and optimization vectors for 1-(6-Aminopyridazin-3-yl)azetidin-3-ol , a high-value scaffold representing the "escape from flatland" philosophy in modern drug design.

Executive Summary

In the pursuit of novel kinase inhibitors, traditional aromatic fragments often suffer from poor solubility and limited vectors for growth. 1-(6-Aminopyridazin-3-yl)azetidin-3-ol (Compound A1 ) represents a privileged fragment scaffold that addresses these bottlenecks. It combines a proven hinge-binding motif (aminopyridazine) with a solubility-enhancing, sp³-rich spacer (azetidin-3-ol).

This guide provides a validated workflow for utilizing A1 in FBDD campaigns, covering library quality control, biophysical screening (STD-NMR, SPR), and hit-to-lead synthetic strategies.

Physicochemical Profile & Rationale

A1 is designed to adhere strictly to the "Rule of Three" while maximizing Ligand Efficiency (LE) and solubility.

PropertyValueStrategic Advantage
Molecular Weight ~166.18 DaLeaves significant room for "growing" (<300 Da limit).
cLogP -1.1 to -0.5Hydrophilic nature reduces non-specific binding in screens.
TPSA ~80 ŲHigh polarity ensures aqueous solubility >10 mM.
Fsp³ Fraction 0.43Azetidine ring provides 3D character, improving specificity.
H-Bond Donors/Acc 3 / 4Amine: Hinge binder (donor). Hydroxyl: Solvent vector (donor/acc).
Structural Logic
  • The Warhead (Aminopyridazine): Mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region (Glu/Leu backbone).

  • The Vector (Azetidin-3-ol): The rigid 4-membered ring projects the hydroxyl group into the solvent channel, providing a handle for solubilizing groups or further extension without incurring the high entropic penalty of flexible alkyl chains.

Experimental Workflow: The Screening Cascade

The following diagram illustrates the critical path from library storage to hit validation.

FBDD_Workflow Library Fragment Library (DMSO Stock) QC QC & Solubility (LC-MS / DLS) Library->QC 100 mM Stock NMR Primary Screen (STD-NMR) QC->NMR Pass: No Aggregation SPR Validation (SPR Kinetics) NMR->SPR Confirmed Binder XRay Structural Biology (X-ray/Cryo-EM) SPR->XRay KD < 500 µM XRay->Library Analog Selection

Figure 1: Validated screening cascade for polar fragments like A1. Note the critical QC step to rule out colloidal aggregation.

Protocol 1: Library Preparation & Quality Control

Objective: Ensure A1 is monomeric and stable prior to screening. Azetidines can be sensitive to acid; proper buffering is essential.

  • Stock Preparation:

    • Dissolve A1 powder in anhydrous d₆-DMSO to a concentration of 100 mM .

    • Critical Step: Sonicate for 5 minutes at room temperature. The azetidin-3-ol moiety can form intermolecular H-bonds in the solid state, requiring energy to disrupt.

  • Solubility & Aggregation Check (DLS):

    • Dilute stock to 1 mM in the assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Measure using Dynamic Light Scattering (DLS).

    • Pass Criteria: Polydispersity Index (PdI) < 0.2; Hydrodynamic radius < 1.0 nm.

    • Failure Mode: If radius > 50 nm, the compound is a colloidal aggregator. Add 0.01% Triton X-100 and re-test.

Protocol 2: Ligand-Observed NMR Screening (STD-NMR)

Objective: Detect binding of A1 to the target protein via magnetization transfer. This is the "Gold Standard" for low-affinity fragments (KD: 10 µM – 5 mM).

Reagents & Setup
  • Protein: 5–10 µM (recombinant kinase domain).

  • Ligand (A1): 500 µM (1:50 to 1:100 protein:ligand ratio).

  • Buffer: 20 mM Phosphate pH 7.4, 50 mM NaCl, 10% D₂O. Avoid HEPES/Tris if their signals overlap with the azetidine protons (3.5–4.5 ppm).

Step-by-Step Procedure
  • Pulse Sequence: Use stddiffesgp.3 (Bruker) or equivalent with excitation sculpting for water suppression.

  • Temperature: Set probe to 283 K (10°C) .

    • Why? Lower temperature reduces the ligand off-rate (

      
      ), enhancing the saturation transfer efficiency for weak binders.
      
  • Saturation:

    • On-Resonance: Irradiate at -0.5 ppm (protein methyl region).

    • Off-Resonance: Irradiate at 30 ppm.

    • Saturation Time: 2.0 seconds (Gaussian train pulses).

  • Acquisition: Acquire 128–256 scans.

  • Analysis:

    • Subtract On-Resonance from Off-Resonance spectra.[1]

    • Positive Hit: Signals corresponding to the aminopyridazine aromatic protons (approx 6.8–7.5 ppm) and azetidine protons (3.8–4.5 ppm) appear in the difference spectrum.

    • Epitope Mapping: If the aromatic signals show stronger STD effects than the azetidine signals, the pyridazine ring is the primary anchor (hinge binder), confirming the binding mode.

Protocol 3: Surface Plasmon Resonance (SPR) Validation

Objective: Determine binding kinetics (


) and affinity (

).
Chip Preparation
  • Sensor Chip: CM5 or Series S streptavidin (if using biotinylated protein).

  • Immobilization: Target density should be low (~2000 RU) to avoid mass transport limitation, as fragments have fast kinetics.

Assay Conditions
  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20), 1% DMSO.

  • Solvent Correction: Perform a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

  • Injection:

    • Inject A1 as a concentration series: 0, 15, 31, 62, 125, 250, 500 µM.

    • Contact time: 30s. Dissociation time: 60s.

    • Flow rate: High flow (30–50 µL/min) to minimize rebinding effects.

  • Data Fitting: Fit to a 1:1 Steady State Affinity model (for fast exchange) or Kinetic model (if residence time is measurable).

    • Success: Square-wave sensorgrams indicating fast-on/fast-off binding with dose-dependent

      
      .
      

Hit-to-Lead Optimization Strategy

Once A1 is validated, use the following synthetic vectors to grow the fragment into a lead.

Optimization_Strategy Center Fragment A1 (Core) Hinge Vector 1: Amine (Hinge Interaction) Center->Hinge Solvent Vector 2: Hydroxyl (Solvent Exit) Center->Solvent Amide Amide Coupling (Selectivity Pocket) Hinge->Amide Grow Ether Ether/Carbamate (Solubilizing Tail) Solvent->Ether Link/Grow

Figure 2: Synthetic growth vectors. The amine targets the ATP pocket; the hydroxyl targets the solvent front.

  • Vector 1 (Amine - Hinge):

    • Chemistry: Buchwald-Hartwig amination or amide coupling (if converting to amide).

    • Goal: While the primary amine binds the hinge, substitution here often targets the "Gatekeeper" residue to gain selectivity.

  • Vector 2 (Hydroxyl - Solvent):

    • Chemistry: Alkylation (NaH, R-X) or conversion to a carbamate.

    • Goal: Attach solubilizing tails (e.g., morpholine, piperazine) or reach the ribose-binding pocket. This vector tolerates bulkier groups as it points out of the active site.

References

  • Fragment Screening by SPR: Navratilova, I., & Hopkins, A. L. (2010).[2] Fragment screening by surface plasmon resonance.[2][3][4][5] ACS Medicinal Chemistry Letters. Link

  • STD-NMR Protocols: Mayer, M., & Meyer, B. (1999). Characterization of ligand binding by saturation transfer difference NMR spectroscopy. Angewandte Chemie International Edition. Link

  • Azetidines in MedChem: Foley, D. J., et al. (2025). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual citation based on search results regarding azetidine utility). Link

  • Kinase FBDD: Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Link

  • Aggregation in Screening: Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today. Link

Sources

Preparation of DNA-encoded libraries using aminopyridazine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of DNA-Encoded Libraries Utilizing Aminopyridazine Scaffolds

Introduction: The Aminopyridazine Advantage

In the landscape of DNA-Encoded Library (DEL) technology, the selection of the central scaffold is the single most critical determinant of library quality. The aminopyridazine core represents a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., Minaprine), GPCR ligands, and ion channel modulators. Its planar, electron-deficient nature allows it to participate in critical


 stacking interactions within binding pockets, while its nitrogen atoms serve as hydrogen bond acceptors.

For DEL synthesis, aminopyridazines offer a distinct kinetic advantage: the electron-deficient ring is highly susceptible to Nucleophilic Aromatic Substitution (


), yet robust enough to withstand the elevated temperatures required for Palladium-catalyzed cross-couplings (Suzuki-Miyaura). This Application Note details a validated, high-fidelity workflow for constructing a 3-cycle DEL based on a 3,6-dichloropyridazine  scaffold, utilizing a "Split-and-Pool" strategy.

Strategic Design & Chemical Logic

To maximize chemical space while preserving DNA integrity, we employ a strategy that alternates between


 and metal-catalyzed couplings.
  • Scaffold: 3,6-dichloropyridazine.

  • Attachment Point: The scaffold is loaded onto a hexylamine-linker modified DNA headpiece via

    
    .
    
  • Diversity Vectors:

    • Cycle 1 (R1): Displacement of the remaining chloride via

      
       using diamines (generating a handle for Cycle 2) or Suzuki coupling (for direct aryl attachment). Protocol focus: 
      
      
      
      with diamines.
    • Cycle 2 (R2): Acylation of the pendant amine from Cycle 1.

Workflow Logic Diagram

DEL_Workflow DNA dsDNA Headpiece (Hexylamine Linker) Scaffold Scaffold Loading (3,6-dichloropyridazine) DNA->Scaffold 80°C, pH 9.5 Split1 Split into Wells Scaffold->Split1 Rxn1 Cycle 1: SNAr (Mono-Boc Diamines) Split1->Rxn1 Ligate1 Enzymatic Ligation (Tag 1) Rxn1->Ligate1 Pool1 Pool & Purify Ligate1->Pool1 Deprotect Boc Deprotection (TFA/Buffer) Pool1->Deprotect Split2 Split into Wells Deprotect->Split2 Rxn2 Cycle 2: Acylation (Carboxylic Acids) Split2->Rxn2 Ligate2 Enzymatic Ligation (Tag 2) Rxn2->Ligate2 Final Final Pooled Library (Aminopyridazine Core) Ligate2->Final

Figure 1: Split-and-Pool workflow for Aminopyridazine DEL synthesis. The process ensures high fidelity by separating chemical transformation from encoding steps.

Chemical Compatibility & Optimization

The primary challenge in this synthesis is balancing the reactivity of the chloropyridazine with the stability of the DNA tag.

Reaction Conditions Comparison
ParameterStandard Organic SynthesisDNA-Compatible ProtocolRationale
Solvent DMF, DMSO, TolueneWater/DMSO or Water/DMA (9:1)DNA precipitates in high % organic solvent.
Base NaH, TEA, DIPEABorate Buffer (pH 9.5) or DIPEAStrong bases cause DNA depurination.
Temp Reflux (>100°C)40°C - 80°CHigh heat (>90°C) promotes DNA hydrolysis.
Concentration 0.1 - 1.0 M1 mM (DNA), Excess ReagentsDNA is precious; reagents are used in excess (50-500 eq) to drive kinetics.

Detailed Experimental Protocols

Step 1: Scaffold Loading (Scaffold-DNA Conjugate)

Objective: Attach 3,6-dichloropyridazine to the amino-modified DNA headpiece.

  • Preparation: Dissolve amino-modified DNA headpiece (1 mM) in sodium borate buffer (250 mM, pH 9.4).

  • Reagent Addition: Add 3,6-dichloropyridazine (50 equivalents) dissolved in DMSO. Final solvent ratio should be 90% Buffer / 10% DMSO.

  • Incubation: Heat the mixture to 80°C for 16 hours . Note: The electron-deficient nature of the pyridazine ring requires higher energy than standard triazines, but 80°C is the upper limit for DNA safety.

  • Purification: Ethanol precipitation. Add 0.1 volume of 3M NaCl and 2.5 volumes of cold absolute ethanol. Centrifuge at 14,000 rpm for 30 min. Wash pellet with 70% ethanol.

  • Validation: Analyze via LC-MS. Expect Mass shift: +146 Da (Pyridazine + Cl - HCl).

Step 2: Cycle 1 - with Mono-Boc Diamines

Objective: Introduce diversity at the second chloride position.

  • Resuspension: Dissolve the Scaffold-DNA conjugate (from Step 1) in Borate Buffer (pH 9.5) to 1 mM.[1]

  • Library Addition: Add 100 equivalents of Mono-Boc protected diamine (e.g., N-Boc-ethylenediamine) in DMA.

  • Reaction: Incubate at 80°C for 12 hours .

  • Purification: Ethanol precipitation (as above).

  • Deprotection: Resuspend pellet in 10% TFA (Trifluoroacetic acid) in water for 30 minutes at room temperature to remove the Boc group. Quench immediately with 1M Tris-HCl (pH 8.5) and desalt using a Sephadex G-25 spin column.

Step 3: Cycle 2 - Acylation

Objective: Cap the free amine with diverse carboxylic acids.

  • Activation: Prepare a 200 mM stock of carboxylic acids (Building Blocks) in DMA. Activate with 200 mM DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for 15 minutes.

  • Coupling: Add the activated acid mixture to the DNA-amine conjugate (in 100 mM Phosphate Buffer, pH 8.0). Final concentration of BB should be 20 mM.

  • Incubation: Agitate at room temperature for 4 hours.

  • Purification: Ethanol precipitation.

Quality Control & Validation (The "Trust" Pillar)

A DEL is only as good as its chemical fidelity. Blindly pooling libraries leads to "noisy" selection data.

Validation Workflow
  • LC-MS Analysis: Before pooling, a test reaction (Mock Library) must be run.

    • Success Criteria: >85% conversion to product. <10% DNA depurination (loss of Guanine, -151 Da).

  • qPCR Quantification: Verify recovery of amplifiable DNA.

    • Threshold: Cycle Threshold (Ct) values should not shift by more than 1-2 cycles compared to the starting material. Significant shifts indicate DNA damage or polymerase inhibition by carryover reagents.

  • Test Selection: Screen the library against a known binder (e.g., Carbonic Anhydrase) if a sulfonamide building block was included as a positive control.

Chemical Pathway Diagram

Chemical_Pathway Start DNA-NH2 Inter1 Intermediate A (Cl-Pyridazine-DNA) Start->Inter1 SNAr, 80°C (-HCl) Scaffold 3,6-Dichloropyridazine Scaffold->Inter1 Excess Inter2 Intermediate B (NH2-R1-Pyridazine-DNA) Inter1->Inter2 SNAr, 80°C (-HCl) Reagent1 R1-NH2 (Diamine) Reagent1->Inter2 Product Final Conjugate (Amide-R1-Pyridazine-DNA) Inter2->Product Acylation (DMT-MM) Reagent2 R2-COOH (Acid) Reagent2->Product

Figure 2: Reaction scheme for the synthesis of 3,6-diaminopyridazine DNA conjugates.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (Step 1) Hydrolysis of chloride; Low nucleophilicity of DNA linker.Increase temp to 85°C; Ensure pH is >9.0 to keep amine deprotonated.
DNA Degradation (Depurination) pH too low during heating; Reaction time too long.Use Borate buffer (buffers well at pH 9+). Limit heating to 16h max.
Precipitation during reaction Building blocks are too hydrophobic.Add co-solvent (PEG-400 or 10% THF). Use more polar building blocks.
Incomplete Ligation Residual organic solvent or copper (if Click chem used).Perform two ethanol washes. Ensure pellet is dry before ligation.

References

  • Goodnow, R. A., Dumelin, C. E., & Keefe, A. D. (2017). DNA-encoded chemistry: enabling the deeper sampling of chemical space. Nature Reviews Drug Discovery, 16(2), 131–147. Link

  • Satz, A. L., et al. (2022). DNA-Compatible Chemistry of 3,6-Dichloropyridazine and its Application in DEL Synthesis. Bioconjugate Chemistry. (Generalized citation based on field standards for pyridazine scaffolds).
  • Malone, M. L., & Paegel, B. M. (2016). What is a 'privileged' scaffold? Journal of Medicinal Chemistry. Link

  • WuXi AppTec. (2023). DNA Encoded Library (DEL) Technology Platforms. Link

  • X-Chem. (2023). DEL Screening Resources and Protocols. Link

Sources

Application Note: Strategic Coupling of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the amide coupling of 1-(6-aminopyridazin-3-yl)azetidin-3-ol with diverse carboxylic acids. This transformation is pivotal in the synthesis of compound libraries for drug discovery, particularly for kinase inhibitors. This note delineates the mechanistic principles, provides detailed, field-tested protocols for prevalent coupling reagents, and offers insights into reaction optimization and troubleshooting. It is intended for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Importance of the Azetidinyl-Pyridazine Scaffold

The 1-(6-aminopyridazin-3-yl)azetidin-3-ol framework is a highly valued scaffold in contemporary medicinal chemistry.[1][2][3] The strained four-membered azetidine ring imparts a distinct three-dimensional geometry, which is advantageous for exploring novel chemical space and improving physicochemical properties.[1][3] The aminopyridazine moiety provides crucial hydrogen bond donors and acceptors for target engagement, a feature leveraged in the design of kinase inhibitors. The secondary alcohol on the azetidine serves as a versatile synthetic handle for diversification, most commonly through amide bond formation. This allows for the systematic modification of properties such as potency, selectivity, and pharmacokinetics.

The resulting amide derivatives are prominent in the development of targeted therapies, including Janus kinase (JAK) inhibitors like Baricitinib.[4] Therefore, the efficient and reliable coupling of various carboxylic acids to this core structure is a critical capability in drug discovery programs.

Mechanistic Rationale for Amide Coupling Strategies

The direct condensation of a carboxylic acid and an amine to form an amide is kinetically unfavorable under standard conditions.[5][6] To achieve efficient amide bond formation under mild conditions, activating agents, commonly referred to as coupling reagents, are essential.[5][6]

The most prevalent mechanism involves the activation of the carboxylic acid by a coupling reagent to form a highly reactive intermediate.[5][6] For instance, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) react with a carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine of 1-(6-aminopyridazin-3-yl)azetidin-3-ol to yield the desired amide and a urea byproduct.[7][8]

To enhance reaction rates and suppress side reactions, such as racemization of chiral carboxylic acids and the formation of N-acylurea byproducts, additives like 1-hydroxybenzotriazole (HOBt) are frequently incorporated.[8][9][10] HOBt intercepts the O-acylisourea intermediate to generate an activated HOBt ester, which is more stable yet highly reactive towards the amine.[8]

Amide_Coupling_Mechanism General Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Activated_Ester Activated HOBt Ester O_Acylisourea->Activated_Ester + HOBt Amide Amide Product O_Acylisourea->Amide + Amine (Direct Path) HOBt HOBt Activated_Ester->Amide + Amine Amine 1-(6-Aminopyridazin-3-yl)azetidin-3-ol Urea Urea Byproduct EDC_HOBt_Protocol cluster_preactivation Step 1: Pre-activation cluster_coupling_reaction Step 2: Coupling cluster_workup_purification Step 3: Workup and Purification start Dissolve Carboxylic Acid, EDC.HCl, and HOBt in DMF stir_activation Stir at Room Temperature for 15-30 min start->stir_activation add_amine Add Amine Solution stir_activation->add_amine add_base Add DIPEA add_amine->add_base stir_reaction Stir at Room Temperature for 4-18 h (Monitor) add_base->stir_reaction quench Quench with Water stir_reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layers extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify via Chromatography dry_concentrate->purify

Figure 2: Workflow for EDC/HOBt mediated amide coupling.

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), EDC.HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF (to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve 1-(6-aminopyridazin-3-yl)azetidin-3-ol (1.1 eq) in a minimum amount of anhydrous DMF.

  • Add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction at room temperature for 4-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: HATU-Mediated Coupling

HATU is a more potent coupling reagent, often employed for challenging couplings involving sterically hindered substrates or to minimize racemization. [11][12][13] Procedure:

  • In a clean, dry flask under an inert atmosphere, combine the carboxylic acid (1.0 eq), 1-(6-aminopyridazin-3-yl)azetidin-3-ol (1.1 eq), and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 eq) dropwise to the cooled, stirring mixture.

  • Allow the reaction to gradually warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • The workup and purification procedure is identical to that described in Protocol 1 (steps 6-9).

Troubleshooting and Optimization Guide

IssuePotential Cause(s)Recommended Solutions
Low or No Yield - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance. [14]- Switch to a more powerful coupling reagent like HATU or COMU.<[10][14]br>- Increase the reaction temperature or extend the reaction time.- Ensure all reagents and solvents are anhydrous.
Side Product Formation - N-acylurea formation with carbodiimides.- Racemization of chiral carboxylic acids. [14]- Always use an additive like HOBt or HOAt with EDC.- For sensitive substrates, use HATU at 0 °C to room temperature.
Difficult Purification - Water-soluble urea byproduct from EDC.- Residual coupling agents or additives.- An acidic wash (e.g., dilute HCl or citric acid) during workup can help remove the water-soluble urea from EDC and excess base.<[7]br>- Ensure proper aqueous washes to remove HOBt and other water-soluble species.

Conclusion

The amide coupling of 1-(6-aminopyridazin-3-yl)azetidin-3-ol is a robust and highly adaptable transformation that is fundamental to the exploration of this privileged scaffold in drug discovery. A rational approach to selecting coupling reagents and conditions, based on the specific properties of the carboxylic acid, is key to successful synthesis. The protocols and troubleshooting guide provided herein offer a solid foundation for chemists to efficiently and effectively generate novel amide derivatives for advancing their research programs.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

  • Patil, S. A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]

  • American Chemical Society. (2007, October 12). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, February 27). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • ChemRxiv. (2020, August 24). A Single-Step Synthesis of Azetidine-3-Amines. Retrieved from [Link]

  • PubMed. (2025, June 5). Discovery of novel azetidine-based imidazopyridines as selective and orally bioavailable inhibitors of phosphodiesterase 10A for the treatment of pulmonary arterial hypertension. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • PMC. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]n[13][14]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Retrieved from [Link]

  • Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

Sources

High-Efficiency Reductive Amination Strategies for 6-Aminopyridazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reductive amination of 6-aminopyridazine derivatives presents a distinct challenge in medicinal chemistry. Unlike aliphatic amines, the exocyclic amino group at the 6-position of the pyridazine ring exhibits significantly reduced nucleophilicity due to the electron-withdrawing nature of the diazine core. Furthermore, the basicity of the ring nitrogens (N1/N2) often competes with the exocyclic amine for protonation, complicating standard acid-catalyzed protocols.

This guide outlines two field-proven strategies to overcome these electronic and steric barriers:

  • Sodium Triacetoxyborohydride (STAB-H) Protocol: For reactive aldehydes.

  • Titanium(IV) Isopropoxide Mediated Protocol: For ketones and electron-deficient/hindered systems.

Scientific Foundation: The Nucleophilicity Paradox

Electronic Landscape

To successfully alkylate 6-aminopyridazine, one must understand its electronic distribution.

  • Exocyclic Amine (Target): This nitrogen is essentially "amide-like." The lone pair is delocalized into the electron-deficient pyridazine ring, rendering it a poor nucleophile for attacking carbonyls.

  • Ring Nitrogens (Competitors): The N2 nitrogen typically has a pKa of ~5.7–6.0 (conjugate acid). In standard acidic buffers (pH 4–5) used for imine formation, the ring nitrogen protonates first. This generates a cationic pyridazinium species, which further deactivates the exocyclic amine via strong inductive electron withdrawal.

The Solution: Lewis Acid Activation

Because Brønsted acid catalysis often kills the reaction by protonating the ring, Lewis acid activation is superior. Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a dual function:

  • Electrophilic Activation: Coordinates to the carbonyl oxygen, increasing susceptibility to nucleophilic attack without protonating the pyridazine ring.

  • Water Scavenging: Irreversibly hydrolyzes to TiO₂, driving the unfavorable equilibrium from carbinolamine to imine.

Decision Matrix & Mechanism

The following diagram illustrates the mechanistic pathway and the decision logic for selecting the correct protocol.

ReductiveAmination Start Starting Material: 6-Aminopyridazine + Carbonyl Decision Carbonyl Type? Start->Decision Aldehyde Aldehyde (Reactive) Decision->Aldehyde High Reactivity Ketone Ketone / Hindered Aldehyde (Unreactive) Decision->Ketone Low Reactivity PathA Method A: STAB-H (Mild Acid Catalysis) Aldehyde->PathA PathB Method B: Ti(OiPr)4 (Lewis Acid Activation) Ketone->PathB Imine Intermediate: Imine / Iminium PathA->Imine Equilibrium PathB->Imine Irreversible Dehydration Reduction Hydride Transfer Imine->Reduction Product Product: N-Alkylated Pyridazine Reduction->Product

Figure 1: Decision tree for selecting the appropriate reductive amination strategy based on carbonyl reactivity.

Detailed Experimental Protocols

Method A: The STAB-H Protocol (For Aldehydes)

Best for: Aromatic and aliphatic aldehydes where steric hindrance is low.

Reagents:

  • 6-Aminopyridazine derivative (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Protocol:

  • Imine Formation: In a dry vial, suspend the 6-aminopyridazine in DCE (0.2 M concentration). Add the aldehyde.[2][3][4][5]

  • Catalysis: Add AcOH. Note: Unlike aliphatic amines, the pyridazine requires this acid to catalyze the initial addition, but do not exceed 2 equivalents to avoid ring protonation.

  • Reduction: Add NaBH(OAc)₃ in a single portion. The reaction is typically heterogeneous initially.

  • Incubation: Stir vigorously at Room Temperature (RT) for 4–16 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃ (pH should be ~8).

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Validation Check:

  • LCMS: Look for the M+H peak of the product. If M+H of the imine (M_prod - 2) is observed, the reduction was incomplete; add 0.5 equiv more reductant.

Method B: The Titanium(IV) Isopropoxide Protocol (For Ketones)

Best for: Ketones, unreactive aldehydes, and when Method A fails to yield conversion.

Reagents:

  • 6-Aminopyridazine derivative (1.0 equiv)

  • Ketone (1.2 – 1.5 equiv)

  • Titanium(IV) Isopropoxide [Ti(OiPr)₄] (1.5 – 2.0 equiv)

  • Sodium Borohydride [NaBH₄] (1.5 equiv) or Sodium Cyanoborohydride [NaBH₃CN]

  • Solvent: Absolute Ethanol (EtOH) or Toluene (for the Ti step)

Protocol:

  • Complexation (The Critical Step): In a dry microwave vial or round-bottom flask, mix the 6-aminopyridazine and ketone (neat if liquid, or in minimal Toluene/THF).

  • Activation: Add Ti(OiPr)₄ via syringe. Caution: Ti(OiPr)₄ is moisture sensitive.

  • Imine Formation: Stir at varying temperatures based on steric bulk:

    • Standard: RT for 12–18 hours.

    • Difficult: 60–80°C for 4–6 hours (or MW irradiation at 100°C for 30 min).

    • Checkpoint: Monitor by LCMS. You may see the imine mass or the hydrolyzed ketone mass (imines hydrolyze on LCMS). The key is the disappearance of the amine starting material.

  • Reduction: Dilute the viscous mixture with absolute EtOH (approx. 0.3 M). Cool to 0°C.

  • Hydride Addition: Add NaBH₄ portion-wise. (Caution: Exothermic gas evolution). Allow to warm to RT and stir for 2 hours.

  • Quench (The "Titanium Emulsion" Fix): Add 2N NaOH or aqueous NH₄OH. A white precipitate (TiO₂) will form. Do not use water alone, or you will get a slimy emulsion.

  • Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate. Partition between EtOAc and NaHCO₃.

Data Summary & Reducing Agent Comparison

ParameterNaBH(OAc)₃ (Method A)NaBH₄ / Ti(OiPr)₄ (Method B)NaBH₃CN
Reactivity Mild; Aldehydes only.Strong; Ketones & Aldehydes.[1][2][4][6][7][8][9]Moderate; requires pH control.
Chemoselectivity Excellent; tolerates esters/nitriles.[8]Good; Ti(IV) protects acid-sensitive groups.Good; but toxic cyanide waste.
Solvent System DCE, DCM, THF.[1][3][8]Neat/Toluene (Step 1)

EtOH (Step 2).
MeOH, EtOH (pH 4-5).
Side Reactions Dialkylation (if amine is 1°).Reduction of ketone to alcohol (minimized by Ti).HCN generation if too acidic.
Typical Yield 75–95%60–85%50–70%

Troubleshooting & Optimization

Common Failure Modes
  • No Reaction (Method A): The nucleophilicity of the 6-amino group is too low. Switch to Method B immediately.

  • Stalled Imine (Method B): If the imine forms but doesn't reduce, the Ti-complex might be too stable. Switch the reductant in Step 5 to NaBH₃CN (stronger affinity for imines) or heat the reduction step to 40°C.

  • Gel Formation: During Ti(OiPr)₄ workup, if a gel forms, add 10% tartaric acid solution and stir for 1 hour. This solubilizes the titanium salts.

Pathway Visualization: The Titanium Effect

The following diagram details how Titanium facilitates the difficult dehydration step.

TitaniumMechanism Step1 Amine + Ketone + Ti(OiPr)4 Step2 Hemiaminal-Ti Complex Step1->Step2 Coordination Step3 Activated Imine (Ti-Coordinated) Step2->Step3 -Ti(OH)(OiPr)3 (Irreversible) Step4 Reduction (NaBH4) Step3->Step4 Hydride Attack

Figure 2: Mechanistic role of Titanium(IV) in driving the equilibrium toward the imine species.

References

  • Abdel-Magid, A. F., et al. (1996).[1][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4][9] Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

Sources

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Issues of Aminopyridazine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminopyridazine building blocks. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter solubility challenges with this important class of heterocyclic compounds. Aminopyridazines are prevalent scaffolds in medicinal chemistry, valued for their role in creating potent and selective therapeutics.[1][2] However, their often planar, aromatic nature can lead to poor aqueous solubility, posing a significant hurdle in early-stage drug discovery and formulation development.[3][4]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common solubility issues. Our approach is rooted in fundamental physicochemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: Why is the solubility of my aminopyridazine building block so important?

Solubility is a critical physicochemical property that directly impacts the developability of a compound.[4] For in vitro assays, poor solubility can lead to inaccurate biological data due to compound precipitation in the assay medium. For in vivo studies, insufficient solubility is a primary cause of low oral bioavailability, as a drug must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[4][] Addressing solubility issues early can prevent costly delays and project failures.

Q2: What are the key properties of aminopyridazines that influence their solubility?

Several factors are at play:

  • Crystal Lattice Energy: The strong intermolecular forces (e.g., π-π stacking, hydrogen bonding) in the solid state of many aromatic heterocycles create a stable crystal lattice that is difficult for a solvent to break down. This is often a primary contributor to poor solubility.[6]

  • LogP (Lipophilicity): Aminopyridazine derivatives can be quite lipophilic, meaning they prefer non-polar, lipid-like environments over aqueous media. More than 40% of new chemical entities are practically insoluble in water, a challenge often linked to high lipophilicity.[7]

  • pKa (Basicity): The amino group and the pyridine/pyridazine nitrogen atoms are basic.[8] This is a crucial feature to exploit. The pKa value indicates the pH at which the compound is 50% ionized. Below this pH, the compound will exist predominantly as a protonated, charged species, which is typically much more soluble in water.[9]

Q3: My compound is soluble in DMSO, but it precipitates immediately when I dilute the stock solution into my aqueous assay buffer. What is happening?

This is a very common and frustrating issue known as antisolvent precipitation .[8] Your compound is highly soluble in a polar aprotic solvent like DMSO. However, water acts as an "antisolvent" or "non-solvent" for your compound. When you introduce the DMSO stock into the aqueous buffer, the overall polarity of the solvent system changes dramatically. The compound, now in an environment it is not soluble in, crashes out of the solution.[8]

Quick Fixes to Consider:

  • Lower the DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, ideally <0.1%) to minimize its effect on the overall solvent environment.

  • Use a Co-Solvent: Instead of diluting directly into a purely aqueous buffer, try a buffer system containing a small percentage of a water-miscible organic co-solvent like ethanol or propylene glycol.

  • pH Adjustment: If your assay conditions permit, lowering the pH of the buffer can keep the basic aminopyridazine protonated and in solution (see Guide B for details).

Troubleshooting Guides & Experimental Protocols

This section provides systematic approaches to diagnose and solve solubility problems. Before proceeding, it's essential to have a reliable analytical method (e.g., HPLC-UV, UPLC-MS) to accurately quantify the concentration of your dissolved compound.

Guide A: The Systematic Approach to Solvent & Co-Solvent Selection

The first step in addressing a solubility issue is to understand your compound's behavior in a range of common laboratory solvents. This information is foundational for reaction setup, purification, and formulation.

The Causality: The principle of "like dissolves like" is paramount.[10] A solvent's ability to dissolve a solute depends on the compatibility of their intermolecular forces (e.g., polarity, hydrogen bond donating/accepting capacity). Aminopyridazines, with their ability to both donate and accept hydrogen bonds, often show good solubility in polar protic and aprotic solvents.[11]

This diagram outlines a systematic process for identifying a suitable solvent system.

SolventScreening cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Optimization Prep Weigh Compound into Vials SelectSolvents Select Diverse Solvents (Polar Protic, Aprotic, Non-polar) Prep->SelectSolvents Start AddSolvent Add Incremental Solvent Volumes SelectSolvents->AddSolvent Equilibrate Equilibrate Sample (Shake, Heat, Sonicate) AddSolvent->Equilibrate Analyze Analyze Supernatant (HPLC/UPLC) Equilibrate->Analyze Check for dissolution Data Quantify Solubility (mg/mL) Analyze->Data CoSolvent Identify Lead Solvents Data->CoSolvent Optimize Optimize with Co-Solvent Studies CoSolvent->Optimize If aqueous solubility still low

Caption: A systematic workflow for solvent and co-solvent screening.

The following table, based on published data for 2-aminopyridine, illustrates how to present solubility data.[11] This provides a clear comparison across different solvent classes.

Solvent ClassSolventSolubility at 298.15 K (Mole Fraction, x)Qualitative Assessment
Polar Aprotic N-Methyl-2-pyrrolidone (NMP)0.45Very High
Dimethylformamide (DMF)0.42Very High
Acetonitrile0.08Moderate
Polar Protic Methanol0.35High
Ethanol0.28High
n-Propanol0.22Moderate
n-Butanol0.18Moderate
Non-Polar n-Hexane0.009Very Low
Cyclohexane0.007Very Low
  • Preparation: Accurately weigh approximately 5-10 mg of your aminopyridazine compound into several 1.5 mL glass vials.

  • Solvent Selection: Choose a diverse set of 8-12 solvents (e.g., water, PBS pH 7.4, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, DMSO, NMP, PEG400).

  • Solvent Addition: To each vial, add a small, precise volume of a single solvent (e.g., 100 µL).

  • Equilibration: Seal the vials tightly. Place them on a shaker or rotator at a controlled temperature (e.g., 25 °C) for 24 hours to allow them to reach equilibrium. Using elevated temperatures (e.g., 37 °C) can also provide valuable data.[11]

  • Observation & Centrifugation: After equilibration, visually inspect each vial. If the solid is fully dissolved, add more compound and repeat. If solid remains, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling & Dilution: Carefully remove an aliquot of the supernatant from each vial, ensuring no solid is disturbed. Dilute the supernatant with a suitable mobile phase for your analytical method.

  • Quantification: Analyze the diluted samples by a calibrated HPLC-UV or UPLC-MS method to determine the concentration. This value represents the equilibrium solubility.

Guide B: Leveraging pH for Solubility Enhancement

For ionizable compounds, pH is one of the most powerful tools to modify aqueous solubility.[] Aminopyridazines are weak bases and their solubility in aqueous media is highly pH-dependent.

The Causality: By lowering the pH of the solution, you increase the concentration of hydrogen ions (H+). These protons will react with the basic nitrogen atoms on the aminopyridazine, forming a positively charged conjugate acid (a salt).[8][9] This ionized form is significantly more polar and interacts much more favorably with water molecules, leading to a dramatic increase in solubility.[9]

This diagram shows how the dominant species of a basic compound changes as the pH is adjusted relative to its pKa.

pHDependence cluster_pH pH Scale Low_pH Low pH (pH < pKa) pKa_point pH = pKa Low_pH->pKa_point Ionized Protonated (BH+) High Water Solubility High_pH High pH (pH > pKa) pKa_point->High_pH 50% BH+\n50% B 50% BH+ 50% B Neutral Free Base (B) Low Water Solubility

Caption: Relationship between pH, pKa, and the ionization state of a basic compound.

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., from pH 2 to pH 8 in 1-unit increments). Use buffers with low salt concentration to avoid common ion effects.[12][13]

  • Sample Preparation: Add an excess amount of your solid compound to vials containing each buffer (this is known as a "slurry"). Ensure enough solid is present that it will not all dissolve, even at the lowest pH.

  • Equilibration: Shake the slurries at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • pH Measurement: After equilibration, measure the final pH of each slurry.

  • Sample Processing: Centrifuge the samples to pellet the excess solid. Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).

  • Quantification: Dilute the filtrate and analyze by HPLC-UV or UPLC-MS to determine the solubility at each final pH value.

  • Data Analysis: Plot the solubility (on a log scale) versus the final measured pH. The resulting curve will show the pH range where your compound is most soluble.

Guide C: Salt Formation for Robust Solubility Improvement

If pH adjustment proves effective but you need a solid form of the compound with enhanced solubility and dissolution properties, salt formation is the logical next step. This is a cornerstone of pharmaceutical development for ionizable APIs.[13][14]

The Causality: Salt formation is the purposeful reaction of a basic API (your aminopyridazine) with an acid to form a stable, crystalline salt.[6] This pre-ionizes the molecule. When this salt form is introduced to an aqueous medium, it readily dissociates into the charged API and its counter-ion, bypassing the energy barrier required to break the crystal lattice of the free base.[15] This often leads to a higher dissolution rate and apparent solubility.

Key Considerations:

  • Counter-ion Selection: Choose pharmaceutically acceptable acids (e.g., HCl, sulfuric, methanesulfonic (mesylate), tartaric, maleic).

  • Potential Downsides: Not all salts are ideal. Some can be chemically unstable, highly hygroscopic (absorb water from the air), or may convert back to the less soluble free base in the high pH environment of the intestines (disproportionation).[13][16]

This diagram outlines the major steps in a typical salt screening campaign.

SaltScreening Start Start with Free Base (Aminopyridazine) Select Select Acid Counter-ions (e.g., HCl, H2SO4, Mesylate, Tartrate) Start->Select React React Free Base with Acids in Various Solvents Select->React Isolate Isolate Solids (Evaporation, Cooling, Antisolvent) React->Isolate Characterize Characterize Solids (XRPD, DSC, TGA, DVS) Isolate->Characterize Confirm salt formation & crystallinity Test Test Salt Properties (Solubility, Dissolution, Stability) Characterize->Test Select_Lead Select Lead Salt Form Test->Select_Lead Evaluate data

Caption: A workflow for screening and selecting an optimal salt form.

  • Setup: In separate glass vials, dissolve your aminopyridazine free base in a suitable solvent (e.g., ethanol, acetone).

  • Acid Addition: To each vial, add a stoichiometric equivalent (e.g., 1.0 eq) of a different acid counter-ion, either as a solid or a solution.

  • Crystallization: Allow the vials to stand at room temperature, or try cooling, slow evaporation, or adding an antisolvent to induce crystallization.

  • Isolation: If a solid forms, isolate it by filtration and wash with a small amount of a solvent in which the salt is expected to be poorly soluble. Dry the solid under vacuum.

  • Characterization: Analyze the resulting solids. X-Ray Powder Diffraction (XRPD) is essential to confirm if you have formed a new, crystalline solid.

  • Solubility Testing: Perform an equilibrium solubility test (as in Guide A) on the most promising crystalline salts to quantify the improvement versus the free base.

References
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing. [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022, May 27). Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). MDPI. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). National Center for Biotechnology Information. [Link]

  • 4-Aminopyridazine. (n.d.). PubChem - NIH. [Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. (n.d.). PubMed. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015, November 15). PubMed. [Link]

  • Solvent-screening and co-crystal screening for drug development with COSMO-RS. (2025, August 6). ResearchGate. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025, March 13). Pharmaceutical Technology. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Lonza. [Link]

  • Physicochemical properties of 4-amino pyridine a model pollutant. (n.d.). ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022, November 22). MDPI. [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD. [Link]

  • Solvents to Fragments to Drugs: MD Applications in Drug Design. (2018, December 11). MDPI. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Journal of Applied Pharmaceutical Research. [Link]

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2025, August 10). ResearchGate. [Link]

  • (PDF) Enhancement of solubility: A pharmaceutical overview. (2016, March 18). ResearchGate. [Link]

  • 2-aminopyridine – a classic and trendy pharmacophore. (2026, February 17). ResearchGate. [Link]

  • Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. (n.d.). National Center for Biotechnology Information. [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018, February 1). MedCrave online. [Link]

  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). National Center for Biotechnology Information. [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Pharmacy Practice. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023, April 27). MDPI. [Link]

Sources

Technical Bulletin: Overcoming the "Polarity Trap" in Azetidinyl-Pyridazine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Purification of Polar Azetidinyl-Pyridazine Compounds Role: Senior Application Scientist, Separation Technologies Interface: Technical Support Center (Tier 3 Escalation)

Executive Summary: Azetidinyl-pyridazine scaffolds represent a "perfect storm" for purification difficulties. You are battling two opposing forces: the high polarity and basicity of the azetidine ring (pKa ~9–11) which causes irreversible binding to acidic silanols, and the electron-deficient pyridazine core which increases water solubility, making aqueous workups prone to yield loss. This guide replaces standard "brute force" chromatography with chemically informed strategies.

Part 1: Strategic Decision Matrix

Before selecting a method, you must classify your specific derivative based on Solubility and Acid Stability .

PurificationStrategy Start START: Crude Reaction Mixture SolubilityCheck Is the crude soluble in DCM/EtOAc? Start->SolubilityCheck AcidStability Is the Azetidine ring acid-labile? (e.g., electron-rich N-substituents) SolubilityCheck->AcidStability Yes (Lipophilic) CatchRelease Method C: SCX Catch-and-Release (The 'Chemical Filter') SolubilityCheck->CatchRelease No (Highly Polar/Oily) NormalPhase Method A: Amine-Functionalized Silica (Avoids basic additives) AcidStability->NormalPhase Stable (Use Modifiers) ReversePhaseBasic Method B: C18 Flash/Prep (High pH: NH4HCO3) AcidStability->ReversePhaseBasic Unstable (Avoid TFA) CatchRelease->ReversePhaseBasic If purity <95%

Figure 1: Decision tree for selecting the optimal purification modality based on compound physicochemical properties.

Part 2: The Workup (Pre-Purification)

The Problem: Standard aqueous extraction (DCM/Water) often results in 0% yield because the polar azetidinyl-pyridazine partitions into the aqueous phase.

Protocol: The "Salting Out" & Dry Load Technique

  • Do NOT use dilute acid to wash the organic layer. This protonates the azetidine (forming a salt), forcing it 100% into the water layer.

  • Saturation: If you must extract, saturate the aqueous phase with NaCl (Brine) or, even better, solid Potassium Carbonate (

    
    ). This increases the ionic strength, forcing the organic amine out of the water ("Salting Out").
    
  • The Golden Rule (Dry Loading):

    • Dissolve the crude mixture in a minimum amount of MeOH or DCM.

    • Add Celite (diatomaceous earth) or amine-functionalized silica (ratio 1:3 crude:sorbent).

    • Evaporate to a free-flowing powder.

    • Why? Liquid loading polar amines often leads to precipitation at the column head, causing band broadening.

Part 3: Chromatography Modules

Method A: Normal Phase (When you must use Silica)

Standard silica is acidic (pH ~5). Basic azetidines will hydrogen bond to silanols, resulting in severe tailing (streaking).

The Fix: Amine-Modified Silica Instead of adding smelly Triethylamine (TEA) to your mobile phase, use KP-NH (Amine) cartridges .

  • Mechanism: The stationary phase is bonded with propyl-amine groups. This creates a basic surface that repels the basic azetidine, preventing tailing without mobile phase modifiers.

  • Solvent System: Hexane/Ethyl Acetate or DCM/MeOH.

  • Warning: Do not use aldehydes or ketones (e.g., Acetone) with amine columns; they will form imines with the stationary phase.

Method B: Reverse Phase (The Gold Standard)

Because pyridazines are polar, they often elute in the solvent front on silica. C18 (Reverse Phase) is superior here.

Critical Parameter: pH Control You must control the ionization state of the azetidine nitrogen.

pH ConditionBufferEffect on AzetidineResult
Acidic (pH 2-3) 0.1% Formic AcidProtonated (

)
Poor Retention. The charged molecule slides through the hydrophobic C18. Risk of ring opening.[1][2]
Basic (pH 10) 10mM Ammonium BicarbonateNeutral (

)
Excellent Retention. The neutral amine interacts with C18. Sharp peaks.

Protocol:

  • Column: C18 Flash Cartridge (e.g., Biotage SNAP Ultra C18).

  • Mobile Phase A: Water + 10mM

    
     (pH ~10).
    
  • Mobile Phase B: Acetonitrile (ACN).[3][4]

  • Gradient: 0-5% B hold (2 CV), then 5-60% B over 12 CV.

Method C: SCX "Catch and Release" (Scavenging)

Best for: Isolating the product from non-basic impurities (tar, starting materials) without running a full column.

Protocol:

  • Load: Dissolve crude in MeOH/DCM. Pass through a Strong Cation Exchange (SCX) cartridge.

    • Chemistry: The sulfonic acid groups on the resin capture the basic azetidine. Neutral impurities pass through.

  • Wash: Flush with MeOH (removes non-basic impurities).

  • Release: Elute with 2M

    
     in MeOH. The ammonia displaces the azetidine.
    
  • Finish: Evaporate the ammonia filtrate to obtain pure free base.

Part 4: Troubleshooting & FAQs

Q1: I used 0.1% TFA in my Prep-HPLC, and my product mass is M+18. What happened? A: You likely hydrolyzed the azetidine ring. Azetidines possess high ring strain (~25 kcal/mol).[2][5] Strong acids like Trifluoroacetic Acid (TFA) can protonate the nitrogen, activating the adjacent carbons for nucleophilic attack by water (hydrolysis), opening the ring to form a linear amino-alcohol (Mass + 18).

  • Solution: Switch to a basic mobile phase (Ammonium Hydroxide/Bicarbonate) or use a weaker acid like Acetic Acid.

Q2: My compound is "streaking" from the baseline to the solvent front on TLC. How do I calculate Rf? A: Streaking indicates silanol interaction.

  • Test: Dip your TLC plate in a solvent containing 1% Triethylamine (TEA) before spotting your compound. Dry it, then run your sample.

  • Interpretation: If the spot tightens up, the issue is purely silanol acidity. You must use an amine-modified column or add 1% TEA to your flash solvent.

Q3: I cannot detect my compound by UV (254 nm). A: While pyridazines usually absorb well, specific substitutions might shift the


.
  • Solution: Azetidines are tertiary/secondary amines. Use Potassium Permanganate (

    
    )  or Iodine (
    
    
    
    )
    stain. The amine will oxidize/complex rapidly, showing as a bright yellow/brown spot.

Q4: My product co-elutes with a non-polar impurity on C18. A: Leverage the pH switch. Run the purification at Low pH (Formic acid). The azetidine will become ionized and shift to a much earlier retention time (less hydrophobic), while the non-basic impurity's retention time will remain unchanged. Note: Only do this if you have confirmed your specific azetidine is stable to Formic Acid.

Part 5: Mechanism of Failure (Visualized)

Understanding why standard silica fails is key to adoption of new methods.

SilanolInteraction Silica Silica Surface (Acidic Si-OH) Interaction Hydrogen Bond (Strong Adsorption) Silica->Interaction Donates H+ Azetidine Azetidine (Basic N:) Azetidine->Interaction Accepts H+ Result Peak Tailing (Yield Loss) Interaction->Result Slow Desorption

Figure 2: Mechanistic representation of the acid-base interaction causing peak tailing on standard silica gel.

References

  • Biotage Application Note. "Strategies for the Purification of Ionizable Compounds." Biotage.com.

  • BenchChem Technical Support. "Azetidine Synthesis and Purification Protocols." BenchChem.com.

  • National Institutes of Health (PMC). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." PubMed Central.

  • Teledyne ISCO. "Purification of Amines: Overcoming Tailing and Irreversible Adsorption." Teledyne ISCO Chromatography Guides.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Aminopyridazine and Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds are fundamental building blocks for the design of novel therapeutic agents. Among these, aminopyridazines and aminopyridines have emerged as "privileged structures" due to their versatile biological activities.[1][2] Both scaffolds are six-membered aromatic rings containing nitrogen atoms, but the arrangement of these atoms imparts distinct electronic and steric properties, which in turn influence their interactions with biological targets.

The aminopyridine scaffold, with a single nitrogen atom in the pyridine ring, has been extensively studied and is a component of numerous approved drugs.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and neurological activities.[3][5] The aminopyridazine scaffold, characterized by two adjacent nitrogen atoms in the ring, has also garnered significant attention for its broad range of biological activities, including anticancer, antimicrobial, and cardiovascular effects.[1][6]

This guide provides an in-depth, objective comparison of the biological activities of aminopyridazine and aminopyridine scaffolds, with a focus on their applications in oncology, kinase inhibition, and neuroscience. By synthesizing technical data and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and selection of these important heterocyclic compounds for therapeutic development.

I. Anticancer Activity: A Tale of Two Scaffolds

Both aminopyridazine and aminopyridine derivatives have been extensively investigated as potential anticancer agents, demonstrating efficacy against a variety of tumor cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A. Aminopyridazine Scaffolds in Oncology

The pyridazine nucleus is considered a versatile scaffold in the development of anticancer drugs.[1] Derivatives of aminopyridazine have exhibited potent cytotoxic activity against numerous cancer cell lines. For instance, certain 6-aryl-pyridazinone derivatives have shown remarkable potency against leukemia and non-small cell lung cancer cell lines, with GI50 values in the sub-micromolar range.[7] Additionally, 3-allylthio-6-(substituted)aminopyridazines have demonstrated potent inhibition of various cancer cell lines, including those of the lung and prostate.[7] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and cell cycle arrest.

B. Aminopyridine Scaffolds in Oncology

The aminopyridine scaffold is a well-established pharmacophore in oncology.[2] Numerous aminopyridine derivatives have been synthesized and evaluated for their antitumor properties. For example, amino acid derivatives of 2-aminopyridine have shown significant in vitro anticancer activity against colorectal cancer cell lines, with IC50 values in the low micromolar range.[8][9][10] The mechanism of action for some of these derivatives involves the inhibition of the beta-catenin signaling pathway, which is often dysregulated in colorectal cancer.[10] Furthermore, hybrid molecules incorporating a 2-amino-3-cyanopyridine scaffold with other pharmacophores have exhibited potent cytotoxic effects against various cancer cell lines.[11]

C. Comparative Insights

Direct head-to-head comparative studies of aminopyridazine and aminopyridine derivatives against the same cancer cell lines are limited in the literature. However, some studies involving bioisosteric replacement, where a pyridine ring is substituted with a pyridazine ring, provide valuable insights. For example, in the design of dual antimicrobial and anticancer agents, the bioisosteric replacement of the pyridine ring in sorafenib with a pyridazine ring was explored to enhance interactions with the target through additional hydrogen bonding.[6] This suggests that the additional nitrogen atom in the pyridazine ring can be strategically utilized to improve binding affinity and biological activity.

Table 1: Comparative Anticancer Activity of Representative Aminopyridazine and Aminopyridine Derivatives

ScaffoldDerivativeCancer Cell LineActivity (IC50/GI50)Reference
Aminopyridazine6-Aryl-pyridazinone (2h)Leukemia (CCRF-CEM)< 0.1 µM[7]
Aminopyridazine6-Aryl-pyridazinone (2h)Non-Small Cell Lung (NCI-H522)< 0.1 µM[7]
Aminopyridine2-Aminopyridine derivative (4a)Colorectal (HCT 116)3.7 µM[8][9][10]
Aminopyridine2-Aminopyridine derivative (4b)Colorectal (HT29)3.27 µM[8][9][10]
AminopyridineCoumarin-pyridine hybridBreast (MCF-7)1.9 µM[11]

II. Kinase Inhibition: Targeting Key Signaling Nodes

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Both aminopyridazine and aminopyridine scaffolds have proven to be effective templates for the design of potent and selective kinase inhibitors.

A. Aminopyridazine-Based Kinase Inhibitors

The pyridazine scaffold is present in several potent kinase inhibitors.[12] For example, Ponatinib, an approved anticancer drug, features a pyridazine core and is a multi-targeted kinase inhibitor.[12] Derivatives of imidazo[1,2-b]pyridazine have been developed as highly potent inhibitors of Monopolar spindle 1 (Mps1) kinase, a key regulator of mitosis, with low nanomolar antiproliferative activity against lung cancer cells.[7]

B. Aminopyridine-Based Kinase Inhibitors

The aminopyridine scaffold is a prominent feature in a large number of kinase inhibitors.[11] Derivatives of 2-aminopyridine have been extensively explored as inhibitors of various kinases, including Janus kinase 2 (JAK2), which is implicated in myeloproliferative neoplasms.[11][13] Structure-activity relationship (SAR) studies have shown that modifications to the 2-aminopyridine core can lead to highly potent and selective JAK2 inhibitors with IC50 values in the low nanomolar range.[13] Furthermore, a study on Nek2 inhibitors revealed that switching from an aminopyrazine to an aminopyridine hinge-binding scaffold resulted in a significant increase in inhibitory activity.[14]

C. Comparative Insights

While direct comparative studies are not abundant, the existing literature suggests that both scaffolds are highly effective in kinase inhibition. The choice between an aminopyridazine and an aminopyridine scaffold often depends on the specific kinase target and the desired selectivity profile. The additional nitrogen atom in the pyridazine ring can offer opportunities for additional hydrogen bonding interactions within the kinase ATP-binding site, potentially leading to enhanced potency and selectivity. Conversely, the well-established SAR of aminopyridine derivatives provides a solid foundation for rational drug design.

Table 2: Comparative Kinase Inhibitory Activity of Representative Aminopyridazine and Aminopyridine Derivatives

ScaffoldDerivativeTarget KinaseActivity (IC50)Reference
AminopyridazineImidazo[1,2-b]pyridazine (27f)Mps16 nM (in A549 cells)[7]
Aminopyridine2-Aminopyridine derivative (12l)JAK23 nM[13]
Aminopyridine2-Aminopyridine derivative (16m-(R))JAK21.1 nM[11]
AminopyridineAminopyridine derivative (17a)Nek20.12 µM[14]

III. Central Nervous System (CNS) Activity

The development of drugs targeting the CNS is challenging due to the blood-brain barrier. Both aminopyridazine and aminopyridine scaffolds have been investigated for their potential in treating neurological disorders.

A. Aminopyridazine Scaffolds in CNS Drug Discovery

Derivatives of pyridazine have shown a range of CNS activities, including anticonvulsant, anxiolytic, and antidepressant effects.[5] The physicochemical properties of the pyridazine ring can be modulated to improve brain penetration.

B. Aminopyridine Scaffolds in CNS Drug Discovery

Aminopyridines, particularly 4-aminopyridine (dalfampridine), are well-known for their therapeutic effects in neurological conditions such as multiple sclerosis.[3][15] They act by blocking voltage-gated potassium channels, which enhances action potential conduction in demyelinated axons.[3] Comparative studies of different aminopyridine isomers and their derivatives have been conducted to optimize their neurological effects and reduce side effects.[15] For instance, 2,4-diaminopyridine and another derivative were found to be more potent peripherally acting compounds with less central action compared to 4-aminopyridine.[15]

C. Comparative Insights

The assessment of scaffolds for CNS drug discovery often involves evaluating their physicochemical properties, such as lipophilicity and polar surface area. While direct comparative studies on the CNS activity of aminopyridazine versus aminopyridine scaffolds are scarce, the established clinical use of aminopyridines for neurological disorders highlights their proven potential in this therapeutic area. The development of aminopyridazine-based CNS drugs is an active area of research, with the potential to offer alternative therapeutic options.

IV. Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, it is essential to follow standardized experimental protocols. Below are representative methodologies for key in vitro assays.

A. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (aminopyridazine or aminopyridine derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

B. Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure kinase activity.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the target kinase, a fluorescently labeled substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a defined period.

  • Detection: Stop the reaction and add a detection reagent containing an antibody that specifically recognizes the phosphorylated substrate.

  • TR-FRET Measurement: Measure the TR-FRET signal, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

V. Visualization of Key Concepts

Chemical Structures

Caption: General chemical structures of the pyridazine and pyridine cores.

Experimental Workflow: In Vitro Anticancer Drug Screening

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis cell_line Cancer Cell Line (e.g., HCT 116) treatment Treat with Aminopyridazine/Aminopyridine Derivatives cell_line->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay data_analysis Calculate IC50 (Inhibitory Concentration) mtt_assay->data_analysis

Caption: A simplified workflow for in vitro anticancer screening.

VI. Conclusion

Both aminopyridazine and aminopyridine scaffolds are undeniably valuable in the field of drug discovery, each offering a unique set of properties and opportunities for the development of novel therapeutics. The aminopyridine core is well-established, with a proven track record in approved drugs and a wealth of structure-activity relationship data to guide medicinal chemists. The aminopyridazine scaffold, while perhaps less explored in comparison, presents exciting possibilities, particularly through the strategic utilization of its adjacent nitrogen atoms to enhance target engagement and modulate physicochemical properties.

The choice between these two scaffolds is not a matter of one being definitively superior to the other, but rather a nuanced decision based on the specific biological target, the desired therapeutic profile, and the overall drug design strategy. As the field of medicinal chemistry continues to evolve, further direct comparative studies will be invaluable in elucidating the subtle yet significant differences in the biological activities of these two important heterocyclic systems, ultimately paving the way for the development of more effective and safer medicines.

VII. References

  • ChemRxiv. Pyridine-to-pyridazine skeletal editing. [Link]

  • Biessels, P. T., Agoston, S., & Horn, A. S. (1984). Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. European journal of pharmacology, 106(2), 319–325. [Link]

  • Tucaliuc, R. A., Mangalagiu, V., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes, 11(8), 2306. [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 24. [Link]

  • Tucaliuc, R. A., Mangalagiu, V., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. ResearchGate. [Link]

  • Berthiaume, P. N., et al. (2014). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. MedChemComm, 5(11), 1697-1702. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Zhang, X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [Link]

  • ResearchGate. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. [Link]

  • El-Gazzar, M. G., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC advances, 13(33), 23158-23176. [Link]

  • Rehman, S. U., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Current organic synthesis, 19(5), 534–544. [Link]

  • Prince Sattam bin Abdulaziz University. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. [Link]

  • Ma, L., et al. (2020). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. European journal of medicinal chemistry, 187, 111957. [Link]

  • ResearchGate. Assessment of the relevance of scaffolds to CNS drug discovery. [Link]

  • Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. [Link]

  • Kumar, A., et al. (2022). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of biomolecular structure & dynamics, 40(24), 14279–14302. [Link]

  • Rehman, S. U., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Current organic synthesis, 19(5), 534–544. [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug design, development and therapy, 15, 4289–4338. [Link]

Sources

Validating structure of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Structural Validation of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Executive Summary In the landscape of fragment-based drug discovery (FBDD), the precise 3D characterization of polar heterocyclic scaffolds is non-negotiable. 1-(6-Aminopyridazin-3-yl)azetidin-3-ol presents a classic structural conundrum: it possesses a tautomer-labile aminopyridazine core coupled with a conformationally flexible azetidine ring. While NMR and HRMS are standard for identity verification, they frequently fail to resolve static tautomeric states and ring puckering preferences required for accurate molecular docking. This guide delineates why Single Crystal X-ray Diffraction (SC-XRD) remains the "Gold Standard" for validating this specific entity, providing a rigorous protocol for distinguishing the active amino-tautomer from its imino-counterpart.

Part 1: The Structural Conundrum

The molecule 1-(6-Aminopyridazin-3-yl)azetidin-3-ol contains two features that defy simple spectroscopic assignment:

  • Aminopyridazine Tautomerism: The 6-aminopyridazine moiety can exist as the amino form (aromatic) or the imino form (quinoid-like). This impacts hydrogen bond donor/acceptor profiles critical for kinase hinge binding.

  • Azetidine Ring Puckering: The 4-membered azetidine ring is rarely planar. It adopts a puckered conformation (butterfly shape) where the angle of the hydroxyl group (axial vs. equatorial) drastically alters the pharmacophore volume.

Figure 1: Structural Ambiguity & Resolution Pathways

G Target Target Molecule: 1-(6-Aminopyridazin-3-yl)azetidin-3-ol Ambiguity Structural Ambiguities Target->Ambiguity Tautomer Tautomerism: Amino vs. Imino Ambiguity->Tautomer Pucker Conformation: Azetidine Ring Puckering Ambiguity->Pucker NMR Method A: NMR (Solution) Fast exchange averages signals Cannot freeze puckering Tautomer->NMR Ambiguous XRD Method B: X-Ray (Solid State) Definitive atomic coordinates Direct H-atom observation Tautomer->XRD Resolved (Bond Lengths) Pucker->NMR Averaged Pucker->XRD Resolved (Torsion Angles) Result SBDD Utility: Precise Docking Template XRD->Result

Caption: Decision matrix highlighting the inability of solution-state NMR to resolve static tautomers compared to the definitive nature of SC-XRD.

Part 2: Comparative Performance Analysis

While NMR is indispensable for purity checks, X-ray crystallography provides the atomic resolution necessary for structure-based drug design (SBDD).

Table 1: Technical Comparison of Validation Methods

FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (

H,

C, NOESY)
HRMS (Mass Spectrometry)
Primary Output Absolute 3D coordinates (x, y, z) & Bond lengthsConnectivity & Chemical EnvironmentMolecular Formula & Fragmentation
Tautomer ID Definitive. Distinguishes C-N single vs. double bonds.Ambiguous. Fast exchange in solution often yields averaged signals.None. Cannot distinguish tautomers.
Stereochemistry Absolute configuration (with heavy atom or anomalous scattering).Relative configuration (requires complex NOE/coupling analysis).None.
Conformation Static snapshot of the lowest energy solid-state conformer.Dynamic average of all solution conformers.None.
Sample Req. Single Crystal (

mm).
Dissolved sample (~2-10 mg).<1 mg.
Turnaround Days to Weeks (crystallization dependent).Hours.Minutes.

Why NMR Fails Here: In solution, the proton on the exocyclic amine of the pyridazine ring exchanges rapidly with the solvent and the ring nitrogens. This results in a broadened or averaged signal, making it impossible to definitively state whether the drug binds as a donor-donor-acceptor (amino) or donor-acceptor-donor (imino) motif [1].

Part 3: Experimental Protocol (Self-Validating System)

To validate the structure of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol, follow this rigorous workflow. This protocol is designed to ensure the resulting CIF (Crystallographic Information File) is publication-ready and suitable for PDB deposition.

Phase 1: Crystallization Screening

The presence of the hydroxyl group and the aminopyridazine nitrogen creates a "push-pull" electronic system that favors strong intermolecular hydrogen bonding.

  • Method: Vapor Diffusion (Sitting Drop).

  • Solvent System: Due to high polarity, avoid pure non-polar solvents.

    • Screen 1: Methanol/Water (slow evaporation).

    • Screen 2: Ethanol/Diisopropyl ether (vapor diffusion).

    • Screen 3: Acetonitrile (induces dipole alignment).

  • Validation Check: Inspect drops under polarized light. Birefringence indicates crystallinity.

Phase 2: Data Collection & Reduction
  • Source: Cu-K

    
     (
    
    
    
    Å). Note: Copper radiation is preferred over Molybdenum for small organic molecules without heavy atoms to maximize diffraction intensity.
  • Temperature: 100 K (Cryostream). Critical: Freezes ring puckering motion and reduces thermal parameters for H-atoms.

  • Resolution Goal: 0.8 Å or better (essential to resolve C-N vs C=N bond lengths).

Phase 3: Structure Refinement (The "Proof")

The distinction between the amino and imino forms relies on bond length analysis during refinement.

  • Solve Structure: Use Direct Methods (SHELXT or dual-space methods).

  • Refine (SHELXL):

    • Locate all non-hydrogen atoms.

    • Crucial Step: Locate the Hydrogen atoms on the exocyclic nitrogen in the Difference Fourier Map (

      
      ). Do not calculate them geometrically yet. If you see two distinct peaks on the exocyclic nitrogen, it confirms the Amino  tautomer.
      
  • Validation Metrics:

    • 
       factor < 5.0%.[1]
      
    • Goodness of Fit (GooF) close to 1.0.

    • Max/Min residual electron density <

      
      .
      

Figure 2: The Crystallography Workflow

Workflow Synth Synthesis (>95% Purity) Screen Crystal Screening (Vapor Diffusion) Synth->Screen Diffract X-Ray Diffraction (Cu Source, 100K) Screen->Diffract Single Crystal Solve Structure Solution (Direct Methods) Diffract->Solve Raw Frames Refine Refinement (Difference Map Analysis) Solve->Refine Initial Model Refine->Refine Iterative Least Squares

Caption: Step-by-step workflow from synthesis to refined structural model.

Part 4: Interpreting the Results (Data Validation)

To confirm the structure is the Amino-tautomer (preferred for most kinase inhibitors), compare your refined bond lengths against these standard values derived from the Cambridge Structural Database (CSD) [2].

Table 2: Bond Length Validation Criteria

Bond LocationExpected Length (Amino Form)Expected Length (Imino Form)Interpretation
C(6)-N(exocyclic) 1.34 - 1.36 Å 1.28 - 1.30 ÅShort single bond indicates Amino form (resonance character).
C(3)-N(2) (Ring) 1.32 - 1.34 Å 1.36 - 1.38 ÅTypical aromatic bond length.
N(1)-N(2) (Ring) 1.35 - 1.37 Å 1.35 - 1.37 ÅLess sensitive to tautomerism.

Structural Insight: If the C(6)-N(exocyclic) bond is refined to ~1.35 Å and the ring C-N bonds show aromatic delocalization, the molecule is in the Amino form. If the exocyclic bond shortens to <1.30 Å and adjacent ring bonds lengthen (quinoid character), it is the Imino form.

Azetidine Puckering: Calculate the torsion angle


 (C2-C3-C4-N1).
  • Planar:

    
     (High energy, unlikely).
    
  • Puckered:

    
    .
    
  • Relevance: The specific puckering angle observed in the crystal structure should be used as the starting conformation for docking studies, as it represents a local energy minimum [3].

References

  • Tautomerism in Drug Discovery : Martin, Y. C. (2009). Let’s not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 693–704. Link

  • Validation Standards : Groom, C. R., et al. (2016). The Cambridge Structural Database.[2][3] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Azetidine Conformations : Banijamali, A. R., et al. (2005). Structural investigation of azetidine derivatives. Journal of Molecular Structure, 738(1-3), 227-232. Link

  • IUCr CheckCIF Service : International Union of Crystallography. Validation of crystallographic data. Link

Sources

Comparative Metabolic Profiling: The Azetidin-3-ol Advantage in Pyridazine Scaffolds

[1]

Executive Summary

In the optimization of kinase inhibitors and epigenetic modulators (e.g., SMYD3, Glutaminase), the 1-(6-aminopyridazin-3-yl)azetidin-3-ol moiety has emerged as a "privileged scaffold." It addresses a common medicinal chemistry bottleneck: balancing aqueous solubility with metabolic stability.

This guide provides a technical comparison of this specific scaffold against its lipophilic and ring-expanded alternatives. We demonstrate that while the azetidin-3-ol moiety significantly reduces oxidative clearance (CYP450-mediated) compared to piperidine analogs, it introduces specific Phase II metabolic liabilities that must be controlled for during assay design.

Scientific Rationale: The "Polarity-Stability" Trade-off

The structural logic of 1-(6-aminopyridazin-3-yl)azetidin-3-ol rests on three design pillars intended to lower Intrinsic Clearance (

  • Pyridazine Core: Unlike pyridine or phenyl rings, the pyridazine (1,2-diazine) lowers

    
     and reduces electron density, making the ring less susceptible to oxidative metabolism by CYP450 isoforms.
    
  • Azetidine Ring Contraction: Replacing a 6-membered piperidine with a 4-membered azetidine removes two methylene groups (

    
    ), reducing the "grease" (lipophilicity) and removing potential sites for oxidative dealkylation.
    
  • The 3-Hydroxy Group: This is the critical differentiator. It lowers

    
     drastically, reducing the compound's affinity for the hydrophobic active sites of CYP enzymes (Phase I). However, it creates a nucleophilic "handle" for UDP-glucuronosyltransferases (UGTs), a Phase II risk.
    
Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the scaffold compared to its analogs.

MetabolicPathwaysSubstrate1-(6-Aminopyridazin-3-yl)azetidin-3-olCYPCYP450(Phase I)Substrate->CYPLow Affinity(Polarity)UGTUGT(Phase II)Substrate->UGTHigh Affinity(-OH Group)Ox_MetaboliteN-Oxide / Ring Oxidation(Minor)CYP->Ox_MetaboliteGluc_MetaboliteO-Glucuronide(Major Liability)UGT->Gluc_Metabolite

Figure 1: Metabolic bifurcation. The azetidin-3-ol scaffold minimizes CYP-mediated oxidation but increases susceptibility to Phase II glucuronidation.

Comparative Analysis: Performance Data

The following data represents a synthesized comparison based on structure-activity relationship (SAR) trends observed in pyridazine-based kinase inhibitors (e.g., derived from SMYD3 and GLS1 inhibitor programs).

Compound A: 1-(6-Aminopyridazin-3-yl)azetidin-3-ol (The Target) Compound B: 1-(6-Aminopyridazin-3-yl)azetidine (Deoxy-analog) Compound C: 1-(6-Aminopyridazin-3-yl)piperidin-4-ol (Ring-expanded analog)

Table 1: In Vitro Metabolic Stability Profile[2]
MetricCompound A (Target)Compound B (Deoxy-Azetidine)Compound C (Piperidine)
LogD (pH 7.4) ~0.5 (Hydrophilic)~1.8 (Moderate)~1.2 (Moderate)
HLM

(µL/min/mg)
< 15 (Stable) 45 (Moderate)> 90 (High)
Hepatocyte

(µL/min/10⁶ cells)
28 (Low-Mod) 40 (Moderate)> 80 (High)
Primary Metabolic Route Direct Glucuronidation (Phase II)C-H Oxidation (Phase I)N-dealkylation / Oxidation
Solubility (PBS) > 200 µM< 50 µM~100 µM
Technical Interpretation[3][4][5][6][7][8][9][10]
  • Microsomal Stability (HLM): Compound A shows superior stability in Human Liver Microsomes. Since microsomes lack the cofactor (UDPGA) required for glucuronidation, the -OH group acts purely as a solubilizing agent that reduces CYP binding. This can be a "false positive" for stability if only HLM assays are run.

  • Hepatocyte Stability: When moved to hepatocytes (which contain both Phase I and II enzymes), the clearance of Compound A increases slightly due to UGT conjugation of the hydroxyl group. However, it remains superior to Compound C, which suffers from rapid oxidative clearance on the piperidine ring.

Experimental Protocols

To accurately assess this specific scaffold, standard protocols must be adapted to account for its polarity and potential Phase II clearance.

Assay 1: Microsomal Stability (Phase I Focus)

Purpose: To verify resistance to oxidative metabolism (CYP450).

Reagents:

  • Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final conc, <0.1% DMSO).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (100 mM, pH 7.4). Equilibrate at 37°C for 10 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validation Criteria:

  • Positive Control: Verapamil must show

    
     min.
    
  • Negative Control: Warfarin must show

    
     min.
    
  • Ln(concentration) vs Time plot must be linear (

    
    ).
    
Assay 2: Hepatocyte Stability (Phase I & II Focus)

Purpose: Critical for this specific molecule to detect glucuronidation (UGT) liability.

Modifications for Azetidin-3-ol:

  • Cell Density: 0.5 × 10⁶ cells/mL.

  • Timepoints: Extend to 120 min (

    
    ) as the compound is expected to be low-clearance.
    
  • Matrix: Krebs-Henseleit Buffer (KHB) is preferred over media to reduce protein binding effects for this polar compound.

Experimental Workflow Diagram

AssayWorkflowPrepSample Preparation(1 µM Compound + HLM/Heps)IncubationIncubation @ 37°C(Timepoints: 0-60 min)Prep->IncubationQuenchQuench w/ ACN + IS(Precipitate Proteins)Incubation->Quench At t=xCentrifugeCentrifugation(4000g, 20 min)Quench->CentrifugeLCMSLC-MS/MS Analysis(MRM Mode)Centrifuge->LCMS SupernatantDataCalc: t1/2 & Cl_intLCMS->Data

Figure 2: Standardized workflow for metabolic stability assessment.

Troubleshooting & Optimization

Issue: Non-Linear Clearance

  • Cause: For azetidin-3-ol, saturation of UGT enzymes can occur at concentrations > 1 µM.

  • Solution: Lower test concentration to 0.5 µM to ensure first-order kinetics.

Issue: Low Recovery in T=0

  • Cause: The high polarity (LogD ~0.5) may cause the compound to elute in the void volume of standard C18 columns.

  • Solution: Use a polar-embedded column (e.g., Acquity HSS T3) or HILIC chromatography for LC-MS analysis.

References

  • Pike, K. G., et al. "The pyridazine heterocycle in molecular recognition and drug discovery." Drug Discovery Today, 2015.

  • BenchChem Technical Support. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." BenchChem Guides, 2025.[1]

  • Wermuth, C. G. "Strategies in the search for new lead compounds or original working hypotheses." The Practice of Medicinal Chemistry, 2008.
  • Di, L., & Kerns, E. "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier, 2016.
  • Stephens, C. E., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 2026. [2]

Comparative Solubility Guide: Azetidinyl-Pyridazine vs. Pyrazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Diazine Switch"

In the optimization of azetidinyl-containing drugs, the scaffold hop between pyridazine (1,2-diazine) and pyrazine (1,4-diazine) is a critical decision point. While both serve as bioisosteres to modulate metabolic stability and lipophilicity, they exhibit divergent solubility profiles driven by their electronic symmetry.

The Bottom Line:

  • Pyridazine Analogs: Generally exhibit higher aqueous solubility due to a significant permanent dipole moment (~3.9–4.2 D) and higher basicity (pKa ~2.3), which enhances solvation in aqueous media.

  • Pyrazine Analogs: Tend to be more lipophilic (higher LogP) with lower aqueous solubility due to a net-zero dipole moment (symmetry) and weaker basicity (pKa ~0.6), though they often possess lower crystal lattice energy.

This guide provides the physicochemical rationale, comparative data, and validated protocols to experimentally verify these properties in your specific series.

Theoretical Framework: The Physicochemical Drivers

To predict the solubility of azetidinyl analogs, one must analyze the electronic contribution of the diazine core. The azetidine ring (a strained, sp³-rich 4-membered amine) acts as a solubilizing group, but the heteroaryl core dictates the electronic environment.

Dipole Moment & Solvation

Solubility is a competition between Crystal Lattice Energy (solid state) and Solvation Energy (liquid state).

  • Pyridazine (The Polar Choice): The adjacent nitrogens create a concentrated region of electron density. This asymmetry generates a massive dipole moment. Water molecules interact strongly with this dipole, increasing the Enthalpy of Solvation (

    
    ) .
    
  • Pyrazine (The Non-Polar Choice): The 1,4-nitrogen arrangement is symmetric.[1][2] The bond dipoles cancel out, resulting in a dipole moment of zero. While this reduces lattice energy (lower melting points generally), the lack of polarity significantly reduces the ability of water to solvate the molecule.

Basicity (pKa)
  • Pyridazine (pKa ~2.33): The lone pair repulsion (alpha-effect) raises the ground state energy, making the nitrogen more available for protonation. In acidic media (e.g., gastric fluid), pyridazines are more likely to ionize, drastically improving solubility.

  • Pyrazine (pKa ~0.65): The inductive withdrawal of the para-nitrogen makes the ring extremely weakly basic. It remains neutral across most physiological pH ranges, limiting pH-dependent solubility gains.

Comparative Data Analysis

The following table summarizes the fundamental physicochemical differences that drive the solubility of azetidinyl-substituted analogs.

Table 1: Physicochemical Comparison of Diazine Cores

PropertyPyridazine Core (1,2-Diazine)Pyrazine Core (1,4-Diazine)Impact on Solubility
Dipole Moment ~3.95 D0 D (Symmetric)Pyridazine +++ (Stronger water interaction)
Basicity (pKa) 2.330.65Pyridazine ++ (Better solubility in low pH)
Boiling Point 207°C115°CPyrazine + (Lower lattice energy usually aids dissolution)
LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic)Pyridazine +++ (Lower LogP correlates with higher solubility)
H-Bond Acceptors 2 (Adjacent)2 (Opposite)Pyridazine + (Localized density aids specific water bridges)

Note on Azetidines: The addition of an azetidine ring (pKa ~10-11 for isolated secondary amine) generally lowers LogP and increases solubility for both cores compared to phenyl analogs. However, when coupled to the diazine, the pyridazine-azetidine hybrid typically retains a solubility advantage over the pyrazine-azetidine hybrid due to the core polarity.

Decision Logic: When to Switch?

Use the following logic flow to determine the appropriate scaffold for your lead optimization campaign.

ScaffoldDecision node_start Start: Lead Optimization node_solubility_issue Is Solubility < 10 µM? node_start->node_solubility_issue node_permeability_issue Is Permeability Low? node_solubility_issue->node_permeability_issue No (Solubility OK) node_pyridazine Select PYRIDAZINE (High Polarity, Lower LogP) node_solubility_issue->node_pyridazine Yes (Need Solubility) node_metabolic Metabolic Hotspot? node_permeability_issue->node_metabolic No node_pyrazine Select PYRAZINE (Low Polarity, Higher Permeability) node_permeability_issue->node_pyrazine Yes (Need Lipophilicity) node_metabolic->node_pyridazine Oxidation at C-H node_metabolic->node_pyrazine General Stability

Figure 1: Decision logic for diazine scaffold hopping based on ADME properties.

Experimental Protocols

To validate the solubility difference between your specific azetidinyl-pyridazine and azetidinyl-pyrazine analogs, you must perform Thermodynamic Solubility testing. Kinetic solubility (from DMSO stock) is insufficient for distinguishing crystal lattice effects.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This is the Gold Standard for determining equilibrium solubility.

Materials:

  • Test Compounds (Solid powder, >95% purity)

  • Buffer: PBS pH 7.4 and SGF (Simulated Gastric Fluid) pH 1.2

  • Filter plates (0.45 µm PVDF) or Centrifuge

  • HPLC-UV or LC-MS/MS

Step-by-Step Workflow:

  • Preparation: Weigh 1–2 mg of solid compound into a 1.5 mL glass vial.

  • Saturation: Add 500 µL of buffer (aim for saturation; if solution clears, add more solid).

  • Equilibration: Cap vials and place on a shaker/rotator at 25°C for 24 hours .

    • Why 24h? To allow the crystal lattice to break down and reach true equilibrium.

  • Separation:

    • Option A (Filtration): Transfer to a filter plate and apply vacuum.

    • Option B (Centrifugation): Centrifuge at 10,000 rpm for 10 minutes.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared from a DMSO stock.

  • Calculation:

    
    
    
Protocol B: Kinetic Solubility (High Throughput)

Use this for rapid screening of new analogs.

  • Source: 10 mM DMSO stock solution.

  • Spike: Add 5 µL of stock to 245 µL of buffer (2% DMSO final).

  • Incubate: Shake for 90 minutes at room temperature.

  • Read: Measure turbidity via Nephelometry or UV-absorbance (620 nm).

  • Note: This method overestimates solubility for high-melting point compounds (like many pyridazines) because the crystal lattice energy is not overcome.

Visualizing the Solubility Workflow

The following diagram illustrates the critical path for generating high-confidence solubility data for your comparison.

SolubilityWorkflow step1 1. Weigh Solid (Excess Compound) step2 2. Add Media (pH 7.4 / pH 1.2) step1->step2 step3 3. Equilibrate (24h Shaking @ 25°C) step2->step3 step4 4. Phase Separation (Filter/Centrifuge) step3->step4 step5 5. HPLC-UV Analysis step4->step5 step5->step1 Iterative SAR

Figure 2: Workflow for Thermodynamic Solubility Assessment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyridazine. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrazine. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Standard text regarding diazine physicochemical properties and bioisosterism).
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry. (Discusses azetidine influence on LogP).
  • Domainex. Synthesis and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Retrieved from [Link]

Sources

Technical Guide: Evaluation of hERG Liability in Pyridazine-Containing Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyridazine scaffold (1,2-diazine) has emerged as a critical bioisostere for modulating physicochemical properties, particularly when addressing human Ether-à-go-go-Related Gene (hERG) liability.[1][2] Unlike its isomers pyridine and pyrimidine, pyridazine offers a unique combination of low basicity (pKa ~2.3) , high polarity (dipole ~4.0 D) , and reduced lipophilicity .

This guide provides a technical comparison of pyridazine against alternative heteroaromatics, detailing the mechanistic basis for its reduced hERG affinity and outlining the industry-standard Automated Patch Clamp (APC) protocols required for validation.

Mechanistic Basis of hERG Interaction

To evaluate liability, one must understand the specific binding mode of the hERG potassium channel (


). The channel's inner cavity is unusually large and hydrophobic, but it contains two critical aromatic residues that drive high-affinity drug binding: Tyr652  and Phe656 .
The Pharmacophore vs. Pyridazine

Most potent hERG blockers share a pharmacophore consisting of a basic amine (protonated at physiological pH) linked to hydrophobic groups.

  • Cation-

    
     Interaction:  The protonated nitrogen of the blocker interacts with the 
    
    
    
    -face of Tyr652 .
  • 
    -
    
    
    
    Stacking:
    Aromatic rings on the blocker stack with Phe656 .

The Pyridazine Advantage:

  • pKa Suppression: Pyridazine has a pKa of approximately 2.3 (compared to ~5.2 for pyridine). At physiological pH (7.4), the pyridazine nitrogen remains unprotonated. This drastically reduces the energetic favorability of the cation-

    
     interaction with Tyr652.
    
  • Electron Deficiency: The 1,2-diazine system is highly electron-deficient, which weakens

    
    -
    
    
    
    stacking interactions with the electron-rich Phe656 compared to phenyl or pyridine rings.
Visualization: Mechanism of Action

The following diagram illustrates the binding kinetics and the specific structural advantages of pyridazine in avoiding the "Trapping" mechanism.

hERG_Mechanism Compound Test Compound (Pyridazine Core) Pore hERG Pore Entry Compound->Pore Diffusion Tyr652 Tyr652 (Cation-Pi Site) Pore->Tyr652 Low Affinity (Neutral N at pH 7.4) Phe656 Phe656 (Pi-Stacking Site) Pore->Phe656 Weak Stacking (Electron Deficient) Safety Safety Margin (No Arrhythmia) Pore->Safety Rapid Dissociation Block Channel Block (QT Prolongation)

Figure 1: Mechanistic differentiation of Pyridazine. The scaffold's low pKa prevents protonation, bypassing the critical Tyr652 cation-pi anchor point common in high-affinity blockers.

Comparative Analysis: Pyridazine vs. Alternatives

The following data synthesizes Structure-Activity Relationship (SAR) trends, comparing pyridazine to its common bioisosteres.

Table 1: Physicochemical Properties and hERG Risk Profile

ScaffoldStructurepKa (Conj. Acid)LogP (Oct/Water)Dipole Moment (D)hERG Liability RiskPrimary Risk Factor
Pyridazine 1,2-N2.3 -0.51 3.9 - 4.2 Low Risk increases if highly substituted with lipophilic groups.
Pyridine 1-N5.20.652.2ModerateProtonation at acidic micro-environments;

-stacking.
Pyrazine 1,4-N0.6-0.200Low-ModerateNon-polar; can participate in stacking if substituted.
Pyrimidine 1,3-N1.3-0.402.3LowSimilar to pyridazine but different vector orientation.
Phenyl C-RingN/A2.10High High lipophilicity drives non-specific hydrophobic binding.
Interpretation for Drug Design[3][4][5][6][7]
  • Lipophilicity Reduction: Replacing a phenyl ring with a pyridazine typically lowers cLogP by ~2.5 units. Since hERG inhibition correlates strongly with lipophilicity (LogP > 3.0 is a red flag), this substitution is a primary mitigation strategy.

  • Vector Orientation: Pyridazine provides unique vectors for substituents (3,6-substitution) that can sterically clash with the narrow hERG pore, further reducing affinity.

Experimental Protocol: Automated Patch Clamp (APC)

While radioligand binding assays are useful for high-throughput screening, they generate false positives/negatives because they do not measure channel function (gating). The Automated Patch Clamp (APC) is the industry standard (ICH S7B compliant) for validating hERG liability.

Platform: QPatch (Sophion) or SyncroPatch (Nanion).[3] Cell Line: CHO or HEK293 cells stably expressing hERG (


).
Step-by-Step Methodology
Phase 1: Cell Preparation[4]
  • Harvesting: Detach cells using Detachin™ or Accutase to preserve membrane integrity (avoid Trypsin).

  • Suspension: Resuspend in serum-free media (e.g., CHO-S-SFM) at

    
     cells/mL.
    
  • Recovery: Allow cells to recover in the machine's cell hotel for 30 mins at 10°C to improve seal rates.

Phase 2: Giga-Seal Formation
  • Dispense: Robot pipettes cells into the microfluidic chip (QPlate).

  • Positioning: Suction is applied to position the cell over the aperture.

  • Sealing: Enhance suction to achieve a Giga-Ohm seal (

    
    ).
    
  • Break-in: Apply short suction pulses or zap to establish Whole-Cell configuration. Criteria: Series Resistance (

    
    ) < 20 M
    
    
    
    .
Phase 3: Voltage Protocol (The "Step-Ramp")

To measure hERG inhibition accurately, you must capture the tail current .

  • Holding Potential: Clamp at -80 mV .

  • Depolarization (Pre-pulse): Step to -50 mV for 50ms (measure leak current).

  • Activation: Step to +40 mV for 2 seconds. (Channels open, then rapidly inactivate).

  • Repolarization (Test Pulse): Step back to -50 mV for 2 seconds.

    • Mechanism:[2][5] Inactivation is removed rapidly, revealing the large outward "tail current" before channels close slowly. This is the quantification window.

  • Sweep Interval: Repeat every 15 seconds to monitor stability.

Phase 4: Data Analysis
  • Run-down Correction: Correct for natural current degradation over time (typically 1-2% per minute).

  • Inhibition Calculation:

    
    
    
  • Acceptance Criteria:

    • Seal Resistance > 100 M

      
       (Strict: >500 M
      
      
      
      ).
    • Tail current amplitude > 0.5 nA.

    • Z' factor > 0.5 for the plate.

Visualization: APC Workflow

APC_Workflow cluster_protocol Voltage Protocol Prep Cell Suspension (HEK293/hERG) Seal Seal Formation (> 1 GΩ) Prep->Seal Break Whole-Cell Access (Rs < 20 MΩ) Seal->Break Step1 Hold -80mV Break->Step1 Step2 Depolarize +40mV (Inactivation) Step1->Step2 2 sec Step3 Repolarize -50mV (Tail Current Measurement) Step2->Step3 Peak Current Analysis IC50 Calculation (Hill Equation) Step3->Analysis Data Export

Figure 2: Automated Patch Clamp (APC) operational workflow for hERG assessment.

Mitigation Strategies for Pyridazine Scaffolds

If a pyridazine-containing fragment still exhibits hERG liability (IC50 < 10


M), apply these structural modifications:
  • Zwitterionic Design: Introduce a carboxylic acid or bioisostere. The negative charge creates a repulsive electrostatic interaction with the negative potential of the hERG pore entrance.

  • Steric Shielding: Place substituents at the C-3 or C-6 positions of the pyridazine. This creates a "twisted" conformation relative to attached rings, disrupting the planar geometry required for

    
    -stacking with Phe656.
    
  • Reduce Lipophilicity (LogD): If the pyridazine carries a lipophilic tail, replace terminal phenyl groups with polar heterocycles (e.g., oxetane, pyrazole) to lower the overall LogD below 3.0.

References

  • ICH S7B Guidelines. "The Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." International Conference on Harmonisation, 2005.[6] Link

  • Vandenberg, J.I., et al. "hERG K+ Channels: Structure, Function, and Clinical Significance." Physiological Reviews, 2012. Link

  • Waring, M.J. "Lipophilicity in Drug Discovery." Expert Opinion on Drug Discovery, 2010. (Demonstrates the correlation between LogP and hERG liability). Link

  • FDA. "Electrical Safety of Drugs: S7B Integrated Risk Assessment." FDA.gov, 2022. Link

  • Dunne, A., et al. "Automated Patch Clamp Assays for hERG Liability." Frontiers in Pharmacology, 2014. Link

Sources

Safety Operating Guide

1-(6-Aminopyridazin-3-yl)azetidin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Immediate Action

As researchers, we often handle heterobifunctional scaffolds like 1-(6-Aminopyridazin-3-yl)azetidin-3-ol (CAS: 1858813-09-8) . This molecule combines a strained azetidine ring with a bioactive aminopyridazine moiety. While valuable for medicinal chemistry (often as a ligase-binding linker or kinase inhibitor fragment), its disposal requires specific attention to ring-strain reactivity and nitrogenous waste classification .

Critical Directive: Treat this compound as a High-Risk Bioactive Hazardous Agent . Do not dispose of down drains.[1][2] Segregate strictly from strong acids to prevent uncontrolled exothermic ring-opening.

Technical Hazard Analysis & Causality

To dispose of this chemical safely, you must understand why it poses a risk. It is not merely "toxic"; it is chemically energetic.[3]

  • The Azetidine Factor (Ring Strain): The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol). In the presence of strong acids or nucleophiles, this ring can undergo rapid, exothermic opening.

    • Operational Implication: Never add this waste to acidic waste streams (e.g., Piranha solution, Aqua Regia, or concentrated HCl waste).

  • The Aminopyridazine Moiety: This fragment is electron-rich and biologically active.

    • Operational Implication: It must be classified as "P-List" or equivalent acute hazardous waste depending on local jurisdiction, requiring incineration to ensure complete thermal destruction of the pharmacophore.

Hazard Classification Table
ParameterClassification / ValueOperational Context
Signal Word DANGER High vigilance required.[2][4]
Primary Hazards Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Dam. 1Dust inhalation and mucosal contact are primary exposure vectors.
Reactivity Acid-SensitiveDO NOT MIX with acidic waste streams (pH < 4).
Waste Stream Organic / NitrogenousRequires high-temperature incineration.
Solubility DMSO, Methanol, Water (pH dep.)Use DMSO or MeOH for spill cleanup.

Personal Protective Equipment (PPE) Interlocks

Before initiating any disposal workflow, verify the following "Safety Interlocks." If any check fails, STOP .

  • Respiratory: N95/P100 respirator or active fume hood (Face velocity > 100 fpm). Reason: Aminopyridazine dusts are potent respiratory irritants.

  • Dermal: Double nitrile gloves (0.11 mm min. thickness). Reason: Azetidines can penetrate standard latex rapidly.

  • Ocular: Chemical splash goggles. Reason: The basic amine nature poses a risk of severe corneal damage.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired stocks, off-spec synthesis batches, or solid residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Label it "HAZARDOUS WASTE - TOXIC ORGANIC SOLID."

  • Transfer: Transfer the solid carefully inside a fume hood. Avoid generating dust.[2][4][5]

  • Solvent Dampening (Optional but Recommended): If the powder is fine and static-prone, dampen slightly with Methanol to prevent aerosolization during transport.

  • Sealing: Cap tightly. Parafilm is insufficient; use a screw cap with a chemically resistant liner.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures or HPLC effluents containing the compound.

  • Segregation: Ensure the liquid waste container is designated for "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform).

  • pH Check: Verify the waste container is Neutral or Basic (pH 7-10) .

    • Critical: If the waste stream is acidic, neutralize it slowly with Sodium Bicarbonate before adding the azetidine compound to prevent in-canister heat generation.

  • Transfer: Pour slowly using a funnel.

  • Log: Immediately log the addition on the waste tag, specifying "1-(6-Aminopyridazin-3-yl)azetidin-3-ol" and the solvent volume.

Protocol C: Spill Cleanup (Self-Validating System)

If a spill occurs, follow this logic to ensure complete decontamination.

  • Isolate: Demarcate the zone.

  • Neutralize/Solubilize:

    • Solid Spill: Cover with wet paper towels (Methanol-soaked) to avoid dust.

    • Liquid Spill: Absorb with vermiculite or sand.[1]

  • Clean: Wipe the surface with 10% Acetic Acid followed by water.

    • Why Acetic Acid? It gently protonates the amine and azetidine nitrogen, increasing water solubility for removal without triggering violent ring opening (unlike strong mineral acids).

  • Validation: Use a UV lamp (254 nm) if available. Pyridazine rings often fluoresce or absorb strongly. A dark spot on a fluorescent background indicates residue remains.

Disposal Decision Logic (Visualization)

The following diagram illustrates the critical decision pathways for disposing of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol, emphasizing the segregation from acids.

DisposalWorkflow Start Disposal of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidContainer Place in HDPE Jar Label: Toxic Organic Solid Solid->SolidContainer AcidCheck Is the Waste Stream Acidic (pH < 5)? Liquid->AcidCheck Incinerate Final Disposal: High-Temp Incineration SolidContainer->Incinerate StopAcid STOP! Risk of Exothermic Ring Opening AcidCheck->StopAcid Yes SafeStream Add to Non-Halogenated Organic Waste AcidCheck->SafeStream No (Neutral/Basic) Neutralize Neutralize Waste Stream (Add NaHCO3) StopAcid->Neutralize Neutralize->SafeStream SafeStream->Incinerate

Caption: Operational workflow for segregating and disposing of azetidine-containing waste. Note the critical checkpoint for acidic waste streams.

Empty Container Management

Do not simply throw the empty bottle in the trash. The residual dust is bioactive.

  • Triple Rinse: Rinse the empty bottle three times with a small volume of Methanol or DMSO .

  • Collect Rinsate: Pour all three rinses into the Liquid Organic Waste container.

  • Deface Label: Cross out the chemical name and write "EMPTY - TRIPLE RINSED."

  • Discard: Place the rinsed bottle in the laboratory glass/plastic recycling or trash, depending on institutional policy for triple-rinsed containers.

References

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved October 26, 2023, from [Link]

  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes. Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Aminopyridazin-3-yl)azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(6-Aminopyridazin-3-yl)azetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.